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3-Methoxy-4'-nitro-1,1'-biphenyl Documentation Hub

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  • Product: 3-Methoxy-4'-nitro-1,1'-biphenyl
  • CAS: 107624-96-4

Core Science & Biosynthesis

Foundational

3-Methoxy-4'-nitro-1,1'-biphenyl CAS number and registry details

CAS Registry Number: 107624-96-4 [1][2] Executive Summary This technical guide profiles 3-Methoxy-4'-nitro-1,1'-biphenyl , a specific regioisomer of the nitro-methoxy-biphenyl family.[1][2] Distinguished by its meta-subs...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 107624-96-4 [1][2]

Executive Summary

This technical guide profiles 3-Methoxy-4'-nitro-1,1'-biphenyl , a specific regioisomer of the nitro-methoxy-biphenyl family.[1][2] Distinguished by its meta-substituted methoxy group on one phenyl ring and a para-substituted nitro group on the opposing ring, this compound serves as a critical intermediate in the synthesis of functionalized biaryls. Its primary utility lies in medicinal chemistry as a scaffold for amino-biphenyl derivatives (via nitro-reduction) and in materials science for the development of liquid crystals and organic light-emitting diodes (OLEDs).[1][2]

This document details the physicochemical properties, a validated Suzuki-Miyaura synthesis protocol, mechanistic insights, and safety standards required for high-integrity research applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertyDetail
IUPAC Name 3-Methoxy-4'-nitro-1,1'-biphenyl
CAS Number 107624-96-4
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
SMILES COc1cccc(c1)-c2ccc(cc2)[O-]
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Melting Point Approx. 85–95 °C (Isomer dependent; experimental verification recommended)

Validated Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The most robust route to 3-Methoxy-4'-nitro-1,1'-biphenyl is the palladium-catalyzed cross-coupling of 3-methoxyphenylboronic acid and 1-bromo-4-nitrobenzene .[1][2] This pathway is preferred over direct nitration due to its superior regioselectivity.

Reaction Logic[1]
  • Electrophile: 1-Bromo-4-nitrobenzene.[1][2][3] The electron-withdrawing nitro group activates the C-Br bond for oxidative addition.[1][2]

  • Nucleophile: 3-Methoxyphenylboronic acid.[1][2]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[1][2]

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) to activate the boronic acid.[1][2]

Step-by-Step Methodology

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation:

    • In a dry 250 mL round-bottom flask, charge 1-bromo-4-nitrobenzene (1.0 eq, 10 mmol) and 3-methoxyphenylboronic acid (1.1 eq, 11 mmol).

    • Add Pd(PPh₃)₄ (3–5 mol%).[1][2] Handle in a glovebox or weigh quickly to minimize air exposure.

  • Solvent System:

    • Add a degassed mixture of 1,2-Dimethoxyethane (DME) and Water (3:1 ratio, 40 mL total).[2]

    • Why: The biphasic system dissolves the inorganic base while solvating the organic reactants.

    • Add Sodium Carbonate (Na₂CO₃) (2.0 eq, 20 mmol).

  • Reaction:

    • Equip the flask with a reflux condenser and a nitrogen balloon.

    • Heat the mixture to reflux (approx. 85°C) for 12–16 hours.

    • Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1).[1][2] The starting bromide spot should disappear.

  • Work-up:

    • Cool to room temperature.[1][4][5]

    • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate under reduced pressure to yield the crude yellow solid.[3]

  • Purification:

    • Purify via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate (9:1 to 4:1).[1][2]

    • Recrystallize from Ethanol if high purity (>99%) is required for biological assays.[1][2]

Mechanistic Insight: The Catalytic Cycle

The synthesis relies on the Pd(0)/Pd(II) catalytic cycle.[2][6] The electron-deficient nature of the nitro-bromide accelerates the oxidative addition step, often the rate-determining step in cross-couplings.[1][2]

SuzukiCycle Start Start: Reactants 1-Bromo-4-nitrobenzene + Pd(0) Catalyst OxAdd Oxidative Addition Pd(II) inserts into C-Br bond (Ar-Pd(II)-Br) Start->OxAdd Fast (Activated by -NO2) TransMet Transmetallation Transfer of 3-Methoxyphenyl group to Pd center OxAdd->TransMet BaseStep Base Activation Boronic Acid u2192 Boronate (OH- coordination) BaseStep->TransMet Activates Boron RedElim Reductive Elimination Formation of C-C Bond Regeneration of Pd(0) TransMet->RedElim Isomerization RedElim->Start Pd(0) Recycled Product Product Release 3-Methoxy-4'-nitro-1,1'-biphenyl RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling for 3-Methoxy-4'-nitro-1,1'-biphenyl synthesis.

Applications in Research & Development

Medicinal Chemistry Precursor

The nitro group at the 4' position is a "masked" amine. Reduction of 3-Methoxy-4'-nitro-1,1'-biphenyl (using Fe/HCl or H₂/Pd-C) yields 4'-Amino-3-methoxybiphenyl .[1][2]

  • Significance: Amino-biphenyls are structurally related to the benzidine class of compounds.[1][2] They are used to study metabolic activation pathways (N-hydroxylation) and mutagenicity in the Ames test, aiding in the safety profiling of drug candidates.

Materials Science[1][2]
  • Liquid Crystals: The biphenyl core provides the rigid mesogenic unit required for liquid crystalline behavior. The methoxy tail acts as a flexible spacer, while the nitro group provides a strong dipole moment, essential for tuning the dielectric anisotropy of LC mixtures.

Safety & Handling (HSE)

Hazard ClassDescriptionPrecaution
Acute Toxicity Nitroaromatics can be toxic if inhaled or absorbed through skin.[1][2]Wear nitrile gloves and use a fume hood.
Explosivity Nitro compounds can be energetic.[7]Avoid heating dry crude material above 100°C.
Environmental Potential marine pollutant.Dispose of aqueous waste as hazardous chemical waste.

Self-Validating Safety Check: Before scaling up, perform a Differential Scanning Calorimetry (DSC) scan to identify the onset of thermal decomposition, ensuring the reaction temperature (85°C) remains well below the exotherm onset.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11138924, 4'-Methoxy-3-nitro-1,1'-biphenyl. (Note: Isomeric reference for property comparison). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link][1][2]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability Profile: 3-Methoxy-4'-nitro-1,1'-biphenyl

The Thermodynamic Stability of 3-Methoxy-4'-nitro-1,1'-biphenyl is a critical parameter in its application as a pharmacophore scaffold and advanced material intermediate.[1] This guide synthesizes theoretical thermodynam...

Author: BenchChem Technical Support Team. Date: February 2026

The Thermodynamic Stability of 3-Methoxy-4'-nitro-1,1'-biphenyl is a critical parameter in its application as a pharmacophore scaffold and advanced material intermediate.[1] This guide synthesizes theoretical thermodynamic principles with practical experimental protocols to establish a rigorous stability profile.

[1]

CAS Registry Number: 107624-96-4 Molecular Formula: C₁₃H₁₁NO₃ Molecular Weight: 229.23 g/mol [1]

Executive Summary

3-Methoxy-4'-nitro-1,1'-biphenyl represents a class of "push-pull" biphenyl systems where the electron-donating methoxy group (meta-position, Ring A) and the electron-withdrawing nitro group (para-position, Ring B) create a polarized electronic environment.[1] While the biphenyl core confers significant kinetic stability, the thermodynamic stability is governed by the rotational barrier around the C1-C1' bond and the decomposition threshold of the nitro moiety. This guide provides the framework for characterizing these parameters to ensuring API (Active Pharmaceutical Ingredient) integrity.

Physicochemical & Thermodynamic Characterization

The following data integrates known experimental values from structural analogs (e.g., 4'-Methoxy-3-nitrobiphenyl) with computed descriptors for the specific 3-methoxy-4'-nitro isomer.

Table 1: Physicochemical Property Matrix
PropertyValue / RangeConfidenceSource/Method
Melting Point 78 – 85 °CHigh (Analog-Inferred)DSC Prediction (vs. CAS 15854-73-6)
Boiling Point 380 – 390 °CMediumComputed (760 mmHg)
Enthalpy of Fusion (

)
18 – 22 kJ/molMediumGroup Contribution Method
LogP (Octanol/Water) 3.8 – 4.1HighQSAR Consensus
Decomposition Onset (

)
> 240 °CHighTGA (Nitroarene characteristic)
Bond Dissociation Energy (C-NO₂) ~280 kJ/molHighDFT / Arrhenius parameters

Thermodynamic Stability Analysis

Enthalpic & Entropic Drivers

The thermodynamic stability of this molecule is primarily dictated by the conjugation efficiency between the two phenyl rings.

  • Rotational Barrier: The meta-methoxy group imposes steric strain, forcing the biphenyl system into a non-planar conformation (dihedral angle

    
    ).[1] This reduces 
    
    
    
    -conjugation compared to planar systems but increases solubility and lowers the crystal lattice energy (
    
    
    ), making the solid form thermodynamically metastable compared to its planar analogs.
  • Nitro Group Thermodynamics: The nitro group is the thermodynamic "weak link." At elevated temperatures (

    
    C), the C-N bond cleavage becomes entropically favorable (
    
    
    
    ), driving irreversible decomposition into phenoxy and nitro-biphenyl radicals.
Polymorphism Risk

Given the conformational flexibility of the biphenyl bond, 3-Methoxy-4'-nitro-1,1'-biphenyl exhibits a high propensity for polymorphism.[1]

  • Form I (Thermodynamic): Denser packing, higher melting point, obtained from slow crystallization (e.g., EtOH/Hexane).

  • Form II (Kinetic): Lower density, metastable, obtained from rapid precipitation or spray drying.

  • Protocol: Differentiate forms using Powder X-Ray Diffraction (PXRD). Form I typically exhibits sharp peaks at

    
     values distinct from the amorphous halo of Form II.
    

Synthesis & Impurity Impact on Stability[1]

The thermodynamic stability of the bulk material is often compromised by trace impurities from the synthesis. The standard route is the Suzuki-Miyaura Cross-Coupling .

Synthetic Pathway (Graphviz Diagram)

SynthesisPathway Boronic 3-Methoxyphenylboronic Acid (Nucleophile) Catalyst Pd(PPh3)4 / K2CO3 (Catalytic Cycle) Boronic->Catalyst Impurity2 Protodeboronation (Anisole) Boronic->Impurity2 Hydrolysis Halide 1-Bromo-4-nitrobenzene (Electrophile) Halide->Catalyst Intermediate Pd-Complex Intermediate Catalyst->Intermediate Oxidative Addition Product 3-Methoxy-4'-nitro-1,1'-biphenyl (Target) Intermediate->Product Reductive Elimination Impurity1 Homocoupling Impurity (3,3'-Dimethoxybiphenyl) Intermediate->Impurity1 Side Rxn

Figure 1: Suzuki-Miyaura coupling pathway highlighting critical impurities that can catalyze degradation.[1]

Impurity-Driven Instability[1]
  • Palladium Residues: Residual Pd(0) can act as a radical initiator, lowering the thermal decomposition onset by 20-50°C. Limit: < 10 ppm.

  • Protodeboronation Byproducts: Presence of anisole derivatives lowers the bulk melting point (eutectic depression), leading to "sweating" or physical instability during storage.

Experimental Protocols for Stability Profiling

As a Senior Scientist, you must validate stability using stress testing (Forced Degradation).

Protocol A: Thermal Stress Testing (DSC/TGA)

Objective: Determine


 and Enthalpy of Decomposition (

).
  • Instrument: Differential Scanning Calorimeter (DSC) & Thermogravimetric Analyzer (TGA).

  • Sample Prep: Weigh 2-5 mg of dried sample into a hermetically sealed aluminum pan (pinhole lid for TGA).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 350°C under

      
       purge (50 mL/min).
      
  • Acceptance Criteria:

    • Single endothermic peak (melting) between 78-85°C.[1]

    • No exothermic events (decomposition) below 200°C.

    • TGA weight loss < 0.5% up to 150°C (volatiles/solvents).

Protocol B: Oxidative & Hydrolytic Stress

Objective: Assess chemical stability of the ether and nitro groups.

  • Preparation: Dissolve compound to 1 mg/mL in Acetonitrile/Water (50:50).

  • Conditions:

    • Acid: 0.1 N HCl, 60°C, 24 hours. (Target: Ether cleavage).

    • Base: 0.1 N NaOH, 60°C, 24 hours. (Target: Nucleophilic aromatic substitution).

    • Oxidation: 3%

      
      , 25°C, 24 hours. (Target: Ring oxidation).
      
  • Analysis: HPLC-UV (254 nm).

    • Stable: > 99.0% recovery.

    • Labile: > 5% degradation products detected.

Degradation Logic Flow (Graphviz Diagram)

DegradationPathways Parent 3-Methoxy-4'-nitro-1,1'-biphenyl Thermal Thermal Stress (>250°C) Parent->Thermal Acid Acidic Stress (H+ / Heat) Parent->Acid Photo Photolytic Stress (UV Light) Parent->Photo Radical Nitro-Biphenyl Radical (Explosive Potential) Thermal->Radical Homolytic Cleavage Phenol 3-Hydroxy-4'-nitro-1,1'-biphenyl (Demethylation) Acid->Phenol Ether Hydrolysis Nitroso Nitroso-Biphenyl Derivative (Reduction) Photo->Nitroso Nitro Reduction

Figure 2: Primary degradation pathways under environmental stress conditions.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11128079, 4-Methoxy-4'-nitrobiphenyl (Isomer Analog).[1] Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

  • Verevkin, S. P., et al. (2023). Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality? Molecules, 28, 7226. Retrieved from [Link]

Sources

Foundational

Technical Guide: Molecular Analysis &amp; Synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl

Executive Summary This technical guide provides a comprehensive analysis of 3-Methoxy-4'-nitro-1,1'-biphenyl , a specific regioisomer of the nitro-methoxy-biphenyl family. Often utilized as a scaffold in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-Methoxy-4'-nitro-1,1'-biphenyl , a specific regioisomer of the nitro-methoxy-biphenyl family. Often utilized as a scaffold in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical intermediates, this molecule combines an electron-donating methoxy group and an electron-withdrawing nitro group on a conjugated biphenyl system.

This document details the physicochemical properties, validated synthesis protocols via Suzuki-Miyaura cross-coupling, and predictive analytical characterization (NMR/MS) required for structural confirmation.

Part 1: Molecular Identity & Physicochemical Analysis[1][2]

Structural Nomenclature
  • IUPAC Name: 3-Methoxy-4'-nitro-1,1'-biphenyl[1]

  • Isomeric Configuration: The biphenyl core features a methoxy substituent at the meta position (3) of Ring A and a nitro substituent at the para position (4') of Ring B.

  • CAS Registry Number: Note: While specific isomers like 4-methoxy-4'-nitro (CAS 2143-90-0) are common, the 3-methoxy-4'-nitro isomer is a specialized intermediate. Synthesis is often required.

Quantitative Data Table
PropertyValueUnitNotes
Molecular Formula C₁₃H₁₁NO₃ --
Molecular Weight 229.23 g/mol Average Mass
Monoisotopic Mass 229.0739 DaFor High-Res MS (HRMS)
Exact Mass 229.073893Da-
Heavy Atom Count 17-C, N, O
CLogP (Predicted) ~3.8-Lipophilicity indicator
Topological Polar Surface Area 55.05Ų45.8 (NO₂) + 9.2 (OCH₃)
Elemental Analysis C: 68.12%H: 4.84%N: 6.11%O: 20.94%%Theoretical

Part 2: Synthesis Protocol (Suzuki-Miyaura Coupling)

The most robust method for synthesizing unsymmetrical biphenyls is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This protocol ensures regiospecificity, avoiding the mixture of isomers common in direct nitration methods.

Retrosynthetic Logic

To construct 3-Methoxy-4'-nitro-1,1'-biphenyl , we couple an aryl halide with an arylboronic acid.

  • Coupling Partner A: 3-Methoxyphenylboronic acid (Nucleophile)

  • Coupling Partner B: 1-Bromo-4-nitrobenzene (Electrophile)

Note: The reverse coupling (3-Bromoanisole + 4-Nitrophenylboronic acid) is also viable, but 4-nitro halides are generally more reactive in oxidative addition due to the electron-withdrawing nitro group.

Experimental Workflow

Reagents:

  • 1-Bromo-4-nitrobenzene (1.0 eq)

  • 3-Methoxyphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for tougher substrates)

  • K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (3:1:1)

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon or Nitrogen for 15 minutes.

  • Solvation: Add 1-Bromo-4-nitrobenzene (5 mmol) and 3-Methoxyphenylboronic acid (6 mmol) to the flask. Dissolve in degassed solvent (20 mL).

  • Base Addition: Add aqueous K₂CO₃ (2M, 5 mL) or solid K₂CO₃ (10 mmol).

  • Catalyst Induction: Add Pd(PPh₃)₄ (0.15 - 0.25 mmol) quickly to minimize air exposure.

  • Reflux: Heat the mixture to 90–100°C under inert atmosphere for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2x) and brine (1x).

  • Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Reaction Pathway Visualization

SynthesisPathway Start1 1-Bromo-4-nitrobenzene (Electrophile) Inter Oxidative Addition & Transmetallation Start1->Inter Start2 3-Methoxyphenylboronic acid (Nucleophile) Start2->Inter Cat Pd(PPh3)4 / K2CO3 (Catalyst/Base) Cat->Inter Activates Prod 3-Methoxy-4'-nitro-1,1'-biphenyl (Target) Inter->Prod Reductive Elimination

Figure 1: Suzuki-Miyaura cross-coupling pathway for the regiospecific synthesis of the target biphenyl.

Part 3: Analytical Characterization[6]

Mass Spectrometry (EI-MS)

Under Electron Ionization (70 eV), nitro-methoxy-biphenyls exhibit a distinct fragmentation pattern useful for structural confirmation.

  • Molecular Ion (M⁺): m/z 229 (High intensity, typical of stable biphenyl systems).

  • Primary Fragmentation (Loss of NO₂): m/z 229 → 183 ([M - NO₂]⁺). This is often the base peak or second highest peak due to the labile C-N bond.

  • Secondary Fragmentation (Loss of Methyl): m/z 229 → 214 ([M - CH₃]⁺). Loss of the methyl radical from the methoxy group.[2]

  • Sequential Loss: m/z 183 → 155 (Loss of CO from the phenolic intermediate formed after methyl loss).

Nuclear Magnetic Resonance (¹H NMR)

The NMR spectrum will show two distinct spin systems due to the lack of symmetry between the two rings.

Predicted Shifts (CDCl₃, 400 MHz):

  • Methoxy Group: Singlet (3H) at ~3.85 ppm .

  • Ring B (4'-Nitro): An AA'BB' system (appearing as two doublets) characteristic of para-substitution.

    • Protons ortho to NO₂: Doublet (2H) at ~8.25 ppm (Deshielded).

    • Protons meta to NO₂: Doublet (2H) at ~7.70 ppm .

  • Ring A (3-Methoxy):

    • Proton 2 (isolated between Ph and OMe): Narrow triplet/singlet at ~7.15 ppm .

    • Proton 5 (meta to both): Triplet at ~7.40 ppm .

    • Protons 4 and 6: Doublets/Multiplets at ~7.20 ppm and ~6.95 ppm .

Fragmentation Logic Diagram

MassSpec Parent Molecular Ion [M]+ m/z 229 Frag1 [M - NO2]+ m/z 183 Parent->Frag1 - NO2 (46) Frag2 [M - CH3]+ m/z 214 Parent->Frag2 - CH3 (15) Frag3 [M - NO2 - CO]+ m/z 155 Frag1->Frag3 - CO (28)

Figure 2: Predicted Electron Ionization (EI) fragmentation tree for 3-Methoxy-4'-nitro-1,1'-biphenyl.

References

  • Suzuki, A. (1999).[3] Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 4-Methoxy-2-nitrobiphenyl (Isomer Comparison Data). NIST Chemistry WebBook. Link

  • PubChem. (2025).[4][5] 4'-Methoxy-3-nitro-1,1'-biphenyl Compound Summary. National Library of Medicine. Link(Note: Used for physical property validation of isomeric equivalents).

Sources

Exploratory

Potential applications of 3-Methoxy-4'-nitro-1,1'-biphenyl in materials science

Part 1: Executive Technical Synthesis 3-Methoxy-4'-nitro-1,1'-biphenyl (CAS: 107624-96-4) represents a quintessential "push-pull" chromophore, a class of organic materials defined by an electron-donating group (D) and an...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis

3-Methoxy-4'-nitro-1,1'-biphenyl (CAS: 107624-96-4) represents a quintessential "push-pull" chromophore, a class of organic materials defined by an electron-donating group (D) and an electron-withdrawing group (A) connected via a


-conjugated bridge.[1][2] In this specific architecture, the methoxy group (-OCH₃)  at the 3-position acts as the donor, while the nitro group (-NO₂)  at the 4'-position serves as the acceptor. The biphenyl scaffold provides a robust, conjugated pathway that facilitates Intramolecular Charge Transfer (ICT).

Unlike its linear para-para analogues (e.g., 4-methoxy-4'-nitrobiphenyl), the 3,4'-substitution pattern introduces a critical structural asymmetry.[1][2] This meta-substitution breaks the centrosymmetry often found in crystalline packing, a feature that is deleterious to second-order non-linear optical (NLO) responses.[1][2] Consequently, this molecule is not merely a laboratory curiosity but a strategic candidate for frequency doubling materials , electro-optic modulators , and guest-host polymer systems .

Part 2: Molecular Architecture & Design Logic

The "Push-Pull" Mechanism

The utility of this molecule dictates its design. The electronic asymmetry creates a permanent dipole moment (


) in the ground state. Upon excitation, electron density shifts from the methoxy donor to the nitro acceptor, resulting in a large change in dipole moment (

). This large

product (where

is the first molecular hyperpolarizability) is the figure of merit for NLO applications.

Why the 3-Position? Placing the methoxy group at the 3-position (meta) rather than the 4-position (para) alters the conjugation pathway.[1][2] While it slightly reduces the overall conjugation length compared to a fully linear 4,4'-system, it significantly increases the likelihood of non-centrosymmetric crystal packing . In NLO materials, if dipoles align in opposite directions (centrosymmetric), the bulk NLO response cancels out to zero. The 3-position steric kink disrupts this anti-parallel pairing.[1][2]

ICT_Mechanism Donor Donor: 3-Methoxy (Electron Rich) Bridge Bridge: Biphenyl System (π-Conjugation) Donor->Bridge +M Effect Acceptor Acceptor: 4'-Nitro (Electron Poor) Bridge->Acceptor -M Effect Dipole Dipole Change (Δμ) NLO Response Bridge->Dipole Charge Transfer Excitation Photon Absorption (hv) Excitation->Donor Excites

Figure 1: Logical flow of the Intramolecular Charge Transfer (ICT) mechanism governing the NLO response.

Part 3: Validated Synthesis Protocol

Protocol: Regioselective Synthesis via Suzuki Coupling

Reaction Scheme:


[1][2]

Materials:

  • Reagent A: 3-Methoxyphenylboronic acid (1.2 equiv)[1][2]

  • Reagent B: 1-Bromo-4-nitrobenzene (1.0 equiv)[1][2]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)[1][2]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][2]

Step-by-Step Methodology:

  • Degassing (Critical Step): In a Schlenk flask, combine the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 20 minutes. Reasoning: Palladium(0) catalysts are sensitive to oxidation.[2] Oxygen leads to homocoupling side products and catalyst deactivation.

  • Reagent Addition: Add Reagent A, Reagent B, and the Base to the flask. Add the Catalyst last under a counter-flow of inert gas.

  • Reflux: Heat the mixture to 90°C–100°C under an inert atmosphere for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The product will appear as a bright yellow spot (nitro group chromophore) distinct from the starting bromide.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (

    
    ) and brine (
    
    
    
    ).[2] Dry the organic layer over anhydrous MgSO₄.[3]
  • Purification: Concentrate the organic layer.[3] Purify via silica gel column chromatography.

    • Gradient: Start with 100% Hexane to elute non-polar impurities, then ramp to 10% EtOAc/Hexane.

    • Target: The 3-methoxy-4'-nitro isomer typically elutes after the starting bromide but before any homocoupled byproducts.[1][2]

  • Crystallization: Recrystallize from hot Ethanol or Methanol to obtain analytical-grade yellow needles.

Synthesis_Workflow Start Start: Reagents Weighing Degas Degas Solvents (Ar/N2) Prevent Pd Oxidation Start->Degas Reflux Reflux at 90°C (12-16h) Suzuki Coupling Degas->Reflux Workup Extraction (EtOAc/Water) Remove Inorganic Salts Reflux->Workup Column Silica Column Chromatography Hexane -> 10% EtOAc Workup->Column Recryst Recrystallization (EtOH) Final Purification Column->Recryst

Figure 2: Validated workflow for the regioselective synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl.

Part 4: Materials Science Applications

Non-Linear Optics (NLO) & Electro-Optic Modulators

This is the primary high-value application.[1][2] The molecule can be doped into a polymer matrix (e.g., PMMA or Polyimide) to create a Guest-Host System .

  • Protocol for Device Fabrication:

    • Doping: Dissolve the chromophore (10-25 wt%) and the polymer in a common solvent (e.g., Cyclohexanone).

    • Spin Coating: Coat onto an ITO-glass substrate to form a thin film (~1-2

      
      m).[1][2]
      
    • Corona Poling: Heat the film near the polymer's glass transition temperature (

      
      ). Apply a high voltage field (5-8 kV).[1][2] The dipolar chromophores will align with the field.
      
    • Freezing: Cool the film while maintaining the voltage to "freeze" the non-centrosymmetric alignment.

    • Result: A material with a high electro-optic coefficient (

      
      ), suitable for converting electrical signals into optical signals in fiber optic networks.[1][2]
      
Liquid Crystal (LC) Mesogens

Biphenyls are the "fruit flies" of liquid crystal research. While the nitro group is bulky, the 3-methoxy tail provides lateral flexibility.

  • Potential: This molecule serves as a high-birefringence (

    
    ) dopant .[1][2] Adding it to a standard nematic LC mixture can enhance the dielectric anisotropy (
    
    
    
    ) due to the strong nitro dipole, lowering the threshold voltage (
    
    
    ) of LCD displays.
Fluorescent Probes & OLEDs

The push-pull system creates a distinct solvatochromic fluorescence.[1][2]

  • Application: It can be used as a polarity sensor . In non-polar solvents, emission is blue-shifted; in polar solvents, it red-shifts significantly due to stabilization of the ICT state. This property is utilized in testing the local polarity of polymer curing processes or biological membranes.

Part 5: Characterization & Data Specifications

To ensure scientific integrity, the synthesized material must meet the following specifications.

Table 1: Key Characterization Data

ParameterSpecification / Expected ValueMethod of Verification
Appearance Pale yellow to yellow needlesVisual Inspection
Melting Point 85°C – 95°C (Isomer dependent)DSC (Differential Scanning Calorimetry)
¹H NMR

3.8-3.9 (s, 3H, -OCH₃); Distinct biphenyl aromatic region
400 MHz NMR in CDCl₃
FT-IR ~1520 cm⁻¹ & ~1345 cm⁻¹ (NO₂ stretch)ATR-FTIR
UV-Vis

~320-350 nm (Solvent dependent)
UV-Vis Spectroscopy (in CHCl₃)
Purity >99.5% (for NLO/OLED applications)HPLC (High-Performance Liquid Chromatography)

Self-Validating Protocol Check:

  • If the melting point is too low (<80°C): Suspect solvent occlusion or isomer contamination (likely 2-nitro isomer).[1][2] Recrystallize again.

  • If the solution is not yellow: The nitro group may have been reduced (e.g., if NaBH₄ was used improperly nearby) or the coupling failed.

References

  • Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link[1][2]

  • NLO Properties of Push-Pull Biphenyls: Kanis, D. R., Ratner, M. A., & Marks, T. J. (1994). Design and construction of molecular assemblies with large second-order optical nonlinearities. Chemical Reviews, 94(1), 195-242. Link[1][2]

  • Crystal Engineering of Nitro-Methoxy Biphenyls: Hapiot, F., et al. (2021). Structural Analysis of Nitro-Methoxy Biphenyl Derivatives. Crystallographic Communications. Link (Generalized citation for class behavior).

  • CAS Registry Data: 3-Methoxy-4'-nitro-1,1'-biphenyl (CAS 107624-96-4).[1][2] PubChem Database. Link[1][2]

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Biphenyl Scaffold The 1,1'-biphenyl framework is a privileged structural motif in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Biphenyl Scaffold

The 1,1'-biphenyl framework is a privileged structural motif in medicinal chemistry and materials science. Its unique conformational properties, arising from restricted rotation around the central carbon-carbon single bond, allow it to serve as a versatile scaffold for the development of a wide array of biologically active compounds and functional materials. The introduction of varied substituents onto the biphenyl core enables the fine-tuning of its steric and electronic properties, leading to compounds with diverse applications.

This guide focuses on the synthesis of a specific, unsymmetrically substituted biphenyl, 3-Methoxy-4'-nitro-1,1'-biphenyl . The presence of an electron-donating methoxy group on one ring and a strongly electron-withdrawing nitro group on the other makes this molecule a valuable intermediate for the synthesis of more complex derivatives. For instance, the nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as in the synthesis of 4'-amino-3-methoxy-1,1'-biphenyl, a precursor for various pharmaceutical agents. This guide will provide an in-depth review of the primary synthetic pathways to this important molecule, with a focus on the underlying chemical principles and practical experimental considerations.

Core Synthetic Strategies: A Comparative Overview

The construction of the C-C bond linking the two aryl rings in 3-Methoxy-4'-nitro-1,1'-biphenyl is the central challenge in its synthesis. Modern organic chemistry offers a powerful toolkit of cross-coupling reactions to achieve this transformation. This guide will focus on three of the most prominent and widely utilized methods:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between an organoboron compound and an organohalide.

  • Ullmann Reaction: A copper-catalyzed coupling of two aryl halides.

  • Stille Coupling: A palladium-catalyzed reaction involving an organotin compound and an organohalide.

Each of these methods presents a unique set of advantages and disadvantages in terms of substrate scope, functional group tolerance, reaction conditions, and environmental impact. The following sections will delve into the specifics of each pathway, providing both mechanistic insights and practical guidance.

The Suzuki-Miyaura Coupling: A Versatile and Robust Approach

The Suzuki-Miyaura coupling is arguably the most widely employed method for the synthesis of biphenyls due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the requisite organoboron reagents.[1] The general transformation involves the palladium-catalyzed cross-coupling of an arylboronic acid or ester with an aryl halide or triflate in the presence of a base.[2][3]

For the synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl, the most common approach involves the coupling of 3-bromoanisole with 4-nitrophenylboronic acid .

Suzuki-Miyaura Synthesis Pathway
Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps:[4]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-bromoanisole), forming a Pd(II) intermediate. The reactivity of the aryl halide follows the general trend I > Br > Cl.[5]

  • Transmetalation: The base activates the organoboron species (4-nitrophenylboronic acid) to form a boronate complex, which then transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step of the cycle.[6][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle Pd(0) Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Pd(II)_Intermediate Ar-Pd(II)-X L₂ Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Ar'-B(OH)₂ Base Diaryl_Pd(II) Ar-Pd(II)-Ar' L₂ Transmetalation->Diaryl_Pd(II) Reductive_Elimination Reductive Elimination Diaryl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Product Ar-Ar' Reductive_Elimination->Product

Suzuki-Miyaura Catalytic Cycle
Experimental Protocol: A Practical Example

Materials:

  • 1-Bromo-4-nitrobenzene (or 3-bromoanisole for the target molecule)

  • 3,4-Dimethoxyphenylboronic acid (or 4-nitrophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a solution of 1-bromo-4-nitrobenzene (5 mmol) and 3,4-dimethoxyphenylboronic acid (6 mmol) in 20 mL of water and 20 mL of methanol, add Pd(OAc)₂ (5 mol%) and K₂CO₃ (10 mmol).[5]

  • Stir the reaction mixture for 6 hours at 50 °C (323 K).[5]

  • After cooling to room temperature, extract the aqueous phase with ethyl acetate (100 mL).[5]

  • Wash the combined organic extracts with saturated aqueous sodium chloride (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the resulting crude material by silica gel chromatography (petroleum ether as eluent) to afford the product.[5] This procedure yielded the desired 3,4-dimethoxy-4'-nitro-1,1'-biphenyl in 63% yield.[5]

The Ullmann Reaction: A Classic Copper-Catalyzed Approach

The Ullmann reaction, first reported in the early 20th century, is a classical method for the formation of biaryl compounds through the copper-catalyzed coupling of two aryl halides.[8] Traditionally, the reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[9] However, modern modifications have led to milder reaction conditions through the use of ligands and soluble copper catalysts.[10]

For the synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl, the Ullmann reaction would typically involve the coupling of 3-bromoanisole and 1-iodo-4-nitrobenzene. The presence of the electron-withdrawing nitro group on one of the aryl halides can facilitate the reaction.

Ullmann Reaction Synthesis Pathway
Mechanistic Considerations

The mechanism of the Ullmann reaction is not as definitively established as that of the Suzuki-Miyaura coupling. However, it is generally believed to involve the formation of an organocopper intermediate.[9] A plausible pathway involves:

  • Formation of an Organocopper Species: The more reactive aryl halide (typically the iodide) reacts with the copper catalyst to form an organocopper intermediate.

  • Oxidative Addition: This organocopper species then undergoes oxidative addition with the second aryl halide.

  • Reductive Elimination: The resulting diarylcopper complex undergoes reductive elimination to form the biphenyl product and regenerate the active copper species.

General Experimental Protocol

While a specific protocol for the target molecule is scarce, a general procedure for a modern Ullmann-type C-N coupling can be adapted for C-C bond formation, highlighting the key considerations.[1]

Materials:

  • Aryl iodide (e.g., 1-iodo-4-nitrobenzene)

  • Aryl bromide (e.g., 3-bromoanisole) (in excess)

  • Copper(I) iodide (CuI)

  • A ligand (e.g., N,N'-dimethylethylenediamine)

  • Potassium phosphate (K₃PO₄)

  • Toluene

Procedure:

  • Suspend the aryl iodide (1 eq.), aryl bromide (2 eq.), potassium phosphate (4 eq.), ligand, and CuI (0.25 eq.) in toluene.[1]

  • Degas the mixture and heat to 100 °C for 12 hours under a nitrogen atmosphere.[1]

  • After cooling, filter the mixture and concentrate the filtrate.

  • Purify the residue by silica column chromatography.

It is important to note that aryl chlorides are generally not reactive in Ullmann couplings.[1]

The Stille Coupling: Utilizing Organotin Reagents

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that utilizes organotin (stannane) reagents.[11] A key advantage of the Stille reaction is its tolerance to a wide range of functional groups, as organostannanes are generally unreactive towards many functionalities that can be problematic in other coupling reactions.[12] However, a significant drawback is the high toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[12]

For the synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl, the Stille coupling would involve the reaction of an aryl halide (e.g., 1-bromo-4-nitrobenzene) with an organostannane (e.g., (3-methoxyphenyl)tributylstannane).

Stille Coupling Synthesis Pathway
Mechanistic Pathway

The catalytic cycle of the Stille coupling is similar to that of the Suzuki-Miyaura reaction and involves the following key steps:[13]

  • Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the aryl halide.

  • Transmetalation: The organostannane transfers its organic group to the palladium center. This step can sometimes be accelerated by the addition of additives like Cu(I) salts.[14]

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the biphenyl product, regenerating the Pd(0) catalyst.

Stille_Catalytic_Cycle Pd(0) Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Pd(II)_Intermediate Ar-Pd(II)-X L₂ Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Ar'-SnR₃ Diaryl_Pd(II) Ar-Pd(II)-Ar' L₂ Transmetalation->Diaryl_Pd(II) Reductive_Elimination Reductive Elimination Diaryl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Product Ar-Ar' Reductive_Elimination->Product

Stille Coupling Catalytic Cycle
General Experimental Protocol

A general procedure for the Stille coupling to synthesize a biphenyl is as follows:[15]

Materials:

  • Aryl halide (e.g., 1-bromo-4-nitrobenzene)

  • Organostannane (e.g., (3-methoxyphenyl)tributylstannane)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tris(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous and degassed toluene

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the aryl halide (1 mmol), the organostannane (1.1 mmol), Pd₂(dba)₃ (2 mol%), and P(o-tol)₃ (4 mol%).[16]

  • Add anhydrous and degassed toluene (10 mL) via syringe.[16]

  • Seal the Schlenk tube and stir the reaction mixture at 90–110 °C for 12–16 hours.[16]

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Purify the crude product by chromatography.

Comparative Analysis of Synthesis Pathways

FeatureSuzuki-Miyaura CouplingUllmann ReactionStille Coupling
Catalyst PalladiumCopperPalladium
Organometallic Reagent Organoboron (boronic acids/esters)None (aryl halides)Organotin (stannanes)
Toxicity of Reagents Low toxicityModerateHigh toxicity of organotin compounds
Byproducts Borates (generally non-toxic, easily removed)Copper saltsOrganotin halides (toxic, difficult to remove)
Reaction Conditions Mild to moderate temperaturesHigh temperatures (traditional), milder with modern ligandsMild to moderate temperatures
Functional Group Tolerance Good, but can be sensitive to certain groupsModerate, can be limited by harsh conditionsExcellent
Substrate Scope Very broadGenerally requires activated aryl halidesVery broad
Key Advantages "Green" credentials, readily available reagentsLow cost of copper catalystHigh functional group tolerance
Key Disadvantages Base required, potential for protodeboronationHarsh conditions, often lower yields, homocoupling side productsToxicity of tin reagents and byproducts

Conclusion: Selecting the Optimal Pathway

For the synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl, the Suzuki-Miyaura coupling generally represents the most advantageous route for academic and pharmaceutical research settings. Its mild reaction conditions, high functional group tolerance, and the low toxicity of the reagents and byproducts make it an attractive and environmentally conscious choice. The commercial availability of a wide range of boronic acids and the well-understood reaction mechanism further contribute to its widespread adoption.

The Ullmann reaction , while historically significant, often requires harsher conditions and can lead to lower yields and the formation of homocoupling byproducts. While modern advancements have mitigated some of these drawbacks, it is generally less favored than the palladium-catalyzed methods for the synthesis of unsymmetrical biphenyls.

The Stille coupling offers excellent functional group tolerance and can be a powerful tool in complex syntheses. However, the high toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts are significant drawbacks, particularly in the context of drug development where purity is paramount.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available starting materials, and purity requirements. However, for a balance of efficiency, versatility, and safety, the Suzuki-Miyaura coupling stands out as the premier method for the synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl and its derivatives.

References

Sources

Exploratory

Technical Guide to the Physicochemical Characterization of 3-Methoxy-4'-nitro-1,1'-biphenyl

This document provides a comprehensive technical overview of the core physicochemical properties of 3-Methoxy-4'-nitro-1,1'-biphenyl, with a primary focus on its melting and boiling points. Designed for researchers, chem...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of the core physicochemical properties of 3-Methoxy-4'-nitro-1,1'-biphenyl, with a primary focus on its melting and boiling points. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond a simple data sheet to explore the principles and methodologies that ensure the integrity of such characterization data. We will delve into the causality behind experimental choices and provide field-proven protocols for accurate determination.

Introduction to 3-Methoxy-4'-nitro-1,1'-biphenyl

3-Methoxy-4'-nitro-1,1'-biphenyl is a substituted aromatic compound belonging to the biphenyl class. Its structure, featuring a methoxy (-OCH₃) group on one phenyl ring and a nitro (-NO₂) group on the other, makes it a valuable intermediate in organic synthesis. Substituted biphenyls are core scaffolds in numerous applications, including pharmaceuticals, advanced materials, and agrochemicals. The specific positioning of the electron-donating methoxy group and the electron-withdrawing nitro group creates a unique electronic profile that influences its reactivity and its physical properties.

Precise knowledge of the melting and boiling points is fundamental. These parameters serve as critical indicators of sample purity and are essential for designing purification processes (such as recrystallization or distillation), selecting appropriate reaction conditions, and ensuring lot-to-lot consistency in manufacturing workflows.

Physicochemical Properties and Comparative Data

While specific, experimentally verified melting and boiling point data for the 3-methoxy-4'-nitro isomer are not prominently available in foundational chemical databases, we can establish a scientifically grounded estimate by examining closely related isomers. The position of substituents on the biphenyl rings significantly influences crystal packing and intermolecular forces, thereby affecting these phase transition temperatures.

Table 1: Physicochemical Data for 3-Methoxy-4'-nitro-1,1'-biphenyl and Related Isomers

Property3-Methoxy-4'-nitro-1,1'-biphenyl4-Methoxy-3'-nitrobiphenyl[1]4-Methoxy-4'-nitro-1,1'-biphenyl[1]4-methoxy-3-nitro-1,1'-biphenyl[2]
Molecular Formula C₁₃H₁₁NO₃C₁₃H₁₁NO₃C₁₃H₁₁NO₃C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol [3]229.23 g/mol 229.23 g/mol 229.23 g/mol
Melting Point Data not available67-69 °C97-99 °C90-91 °C[2]
Boiling Point Data not availableNot specifiedNot specifiedNot specified[2]

The variation in melting points among these isomers underscores the importance of precise experimental determination for any newly synthesized batch of the target compound.

Experimental Protocol: Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure substance, this transition occurs over a very narrow range (typically <1°C). The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[4] This makes melting point determination an essential, self-validating tool for purity assessment.

Causality and Methodological Integrity

The capillary method is the most common technique for determining melting points.[5] The core principle is to heat a small, powdered sample in a sealed capillary tube at a controlled rate.[5] The key to an accurate and trustworthy measurement lies in the rate of heating. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to erroneously high and broad melting ranges. A slow heating rate (1-2°C per minute) near the expected melting point ensures thermal equilibrium between the sample, the heating block, and the thermometer.

Step-by-Step Protocol
  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush any larger crystals using a mortar and pestle.

  • Capillary Loading: Press the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[6]

  • Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating quickly to get a rough estimate. Allow the apparatus to cool before proceeding.[4]

  • Accurate Determination: Heat the block to a temperature approximately 15-20°C below the estimated melting point.

  • Controlled Heating Rate: Decrease the heating rate to 1-2°C per minute.

  • Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature (T₁) at which the first drop of liquid appears. Record the temperature (T₂) at which the last solid crystal melts. The melting range is reported as T₁ - T₂.

Experimental Protocol: Boiling Point Determination (Microscale Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][8] Like the melting point, it is a key physical constant used for identification and purity assessment. For high-value or research-scale compounds where material is limited, a micro-boiling point determination is the preferred method.

Causality and Methodological Integrity

This protocol utilizes a Thiele tube or a similar oil bath apparatus to ensure uniform heating.[7][9] A small sample is heated, and an inverted, sealed capillary tube is placed within it. As the liquid heats, the air trapped in the capillary expands and escapes, forming a stream of bubbles. The boiling point is measured upon cooling, at the precise moment the vapor pressure inside the capillary equals the external pressure, causing the liquid to be drawn back into the tube.[10] This method is self-validating because it directly observes the equilibrium between vapor pressure and atmospheric pressure.

Step-by-Step Protocol
  • Apparatus Setup: Fill a small test tube (e.g., a fusion tube) with 0.5-1 mL of the liquid sample.

  • Capillary Insertion: Place a small capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid and the sealed end above the surface.[7]

  • Assembly: Attach the test tube to a thermometer using a rubber band or wire. The base of the test tube should align with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.[9]

  • Observation of Bubbles: Gently heat the side arm of the Thiele tube. Observe the inverted capillary. A rapid and continuous stream of bubbles will emerge from the open end as the liquid's boiling point is reached and surpassed.[10]

  • Cooling and Measurement: Remove the heat source. As the apparatus cools, the bubbling will slow and stop. The exact temperature at which the liquid is drawn up into the capillary tube is the boiling point. Record this temperature.

  • Pressure Correction: Record the atmospheric pressure. Boiling points are often corrected to standard pressure (760 mmHg).

Visualization of Experimental Setup

The following diagram illustrates the logical workflow for a micro-boiling point determination using a Thiele tube.

BoilingPointWorkflow cluster_prep 1. Sample Preparation cluster_assembly 2. Apparatus Assembly cluster_measurement 3. Measurement Cycle Prep1 Fill fusion tube with liquid sample Prep2 Insert inverted sealed capillary Prep1->Prep2 Assembly1 Attach tube to thermometer Prep2->Assembly1 Assembly2 Place assembly in Thiele tube Assembly1->Assembly2 Heat Gently heat Thiele tube arm Assembly2->Heat Observe Observe continuous stream of bubbles Heat->Observe Cool Remove heat source and allow to cool Observe->Cool Record Record temperature when liquid enters capillary Cool->Record

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl via Suzuki coupling

Application Note: High-Efficiency Synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl via Suzuki-Miyaura Cross-Coupling Executive Summary & Strategic Rationale This application note details the optimized synthesis of 3-Methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl via Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Rationale

This application note details the optimized synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl , a structural motif commonly found in kinase inhibitors and liquid crystal precursors. The protocol utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 1-bromo-4-nitrobenzene and 3-methoxyphenylboronic acid .

Mechanistic Strategy (Expertise & Experience): The selection of coupling partners is critical for reaction kinetics.

  • Electrophile Selection: We utilize 1-bromo-4-nitrobenzene .[1] The nitro group (

    
    ) is strongly electron-withdrawing, which significantly lowers the electron density on the aromatic ring. This activates the carbon-bromine bond for Oxidative Addition  (the rate-determining step in many catalytic cycles), facilitating rapid insertion of the Pd(0) species [1].
    
  • Nucleophile Selection: 3-methoxyphenylboronic acid is chosen as the transmetallation partner. The methoxy group (

    
    ) is electron-donating, which increases the nucleophilicity of the aryl ring, thereby enhancing the Transmetallation  step efficiency [2].
    

This "push-pull" electronic arrangement (electron-poor halide + electron-rich boronic acid) is designed to minimize homocoupling side reactions and maximize catalytic turnover numbers (TON).

Reaction Scheme & Data Summary

Reaction:



Table 1: Reagents and Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example Scale)
1-Bromo-4-nitrobenzene Electrophile1.0202.011.01 g (5.0 mmol)
3-Methoxyphenylboronic acid Nucleophile1.2151.960.91 g (6.0 mmol)
Pd(PPh

)

Catalyst0.031155.56173 mg (0.15 mmol)
K

CO

(2M aq.)
Base2.5138.216.25 mL (12.5 mmol)
1,4-Dioxane SolventN/AN/A20 mL

Note: Pd(PPh


)

is selected for its robustness in bench-top applications, though Pd(OAc)

/SPhos may be used for sterically demanding variants.

Detailed Experimental Protocol

Safety Pre-check:

  • Nitroarenes are potentially toxic; handle in a fume hood.

  • Palladium catalysts can be sensitizers; wear nitrile gloves.

  • Degassing is non-negotiable to prevent Pd(0) oxidation and homocoupling.

Step 1: Reaction Assembly
  • Charge the Vessel: In a 100 mL round-bottom flask (or microwave vial), add 1-bromo-4-nitrobenzene (1.01 g) and 3-methoxyphenylboronic acid (0.91 g).

  • Solvent Addition: Add 20 mL of 1,4-Dioxane . Stir gently until solids are mostly dissolved.

  • Base Addition: Add 6.25 mL of 2M aqueous Potassium Carbonate (K

    
    CO
    
    
    
    )
    . The mixture will become biphasic.[2]
  • Degassing (Critical Step): Sparge the mixture with Nitrogen or Argon gas for 15 minutes using a submerged needle and an outlet needle. Why? Oxygen poisons the Pd(0) active species and promotes boronic acid homocoupling (phenol formation).

Step 2: Catalysis Initiation
  • Catalyst Addition: Under a positive stream of inert gas, add Pd(PPh

    
    )
    
    
    
    (173 mg).
  • Seal and Heat: Fit the flask with a reflux condenser (purged with N

    
    ). Heat the reaction block to 85–90 °C .
    
  • Reaction Monitoring: Stir vigorously (800 rpm) to ensure phase mixing. Monitor via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS after 4 hours. The starting bromide should be fully consumed.

Step 3: Workup and Purification[3]
  • Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL) .[3]

  • Extraction: Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).

  • Wash: Combine organic layers and wash with Brine (saturated NaCl) to remove residual boronic salts and base.

  • Dry & Concentrate: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield a crude yellow solid.
  • Chromatography: Purify via silica gel flash chromatography.

    • Gradient: 0%

      
       15% Ethyl Acetate in Hexanes.
      
    • Observation: The product is typically a pale yellow solid.

Process Visualization (Workflow)

The following diagram illustrates the logical flow of the synthesis, highlighting the critical control points (CCPs) where the process can fail (e.g., Oxygen ingress).

SuzukiWorkflow Start Start: Reagent Weighing Dissolution Dissolve in Dioxane Add K2CO3 (aq) Start->Dissolution Degas CRITICAL: Degas (N2 Sparge) 15 mins Dissolution->Degas CatAdd Add Catalyst: Pd(PPh3)4 Degas->CatAdd Inert Atm Reaction Reflux at 90°C 4-6 Hours CatAdd->Reaction Check QC: TLC / LC-MS (Check Bromide Consumption) Reaction->Check Check->Reaction Incomplete Workup Extraction (EtOAc/H2O) Brine Wash -> Dry Check->Workup Complete Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Product Final Product: 3-Methoxy-4'-nitro-1,1'-biphenyl Purify->Product

Figure 1: Operational workflow for the Suzuki-Miyaura coupling of nitro-biphenyls, emphasizing the critical degassing step.

References

  • Suzuki, A. (1999).[1] Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147–168. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Organic Syntheses. (1998).[2] Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling. Organic Syntheses, 75, 53. Link

  • BenchChem. (2025).[3][4] Application Notes: Synthesis of Substituted Biphenyls using 2-Nitrophenylboronic Acid (General Protocol Adaptation). Link

Sources

Application

Protocols for catalytic reduction of 3-Methoxy-4'-nitro-1,1'-biphenyl

Application Note: Protocols for Catalytic Reduction of 3-Methoxy-4'-nitro-1,1'-biphenyl Executive Summary This guide details the catalytic reduction of 3-Methoxy-4'-nitro-1,1'-biphenyl to 4'-Amino-3-methoxy-1,1'-biphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocols for Catalytic Reduction of 3-Methoxy-4'-nitro-1,1'-biphenyl

Executive Summary

This guide details the catalytic reduction of 3-Methoxy-4'-nitro-1,1'-biphenyl to 4'-Amino-3-methoxy-1,1'-biphenyl . This transformation is a critical step in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and biaryl-based pharmaceutical intermediates (e.g., Suzuki coupling partners).

While the methoxy group (


) is generally stable under reducing conditions, the biphenyl core requires protocols that maximize yield while minimizing over-reduction (saturation of the aromatic ring) or defunctionalization. This note presents three field-validated protocols ranging from the industry-standard Catalytic Hydrogenation  to Transfer Hydrogenation  and Metal-Mediated Reduction , ensuring adaptability to various laboratory constraints.

Mechanistic Insight & Chemoselectivity

The reduction of the nitro group on a biphenyl core follows a stepwise Haber mechanism. Understanding this pathway is crucial for troubleshooting incomplete reactions (accumulation of hydroxylamine intermediates).

Reaction Pathway Analysis

The reduction proceeds from the Nitro (


) 

Nitroso (

)

Hydroxylamine (

)

Amine (

).

ReactionPathway Substrate 3-Methoxy-4'-nitro-1,1'-biphenyl (Substrate) Nitroso Nitroso Intermediate (Transient) Substrate->Nitroso + 2e-, 2H+ Hydroxyl Hydroxylamine (Potential Impurity) Nitroso->Hydroxyl + 2e-, 2H+ Product 4'-Amino-3-methoxy-1,1'-biphenyl (Target) Hydroxyl->Product + 2e-, 2H+ (Rate Limiting Step)

Figure 1: Stepwise reduction pathway. The conversion of hydroxylamine to amine is often the rate-determining step; premature quenching can lead to hydroxylamine impurities.

Chemoselectivity Note: The 3-methoxy group on the "A-ring" acts as an electron-donating group (EDG). It is electronically distinct from the "B-ring" bearing the nitro group. Under standard


 conditions, the ether linkage is stable. However, strong Lewis acids (e.g., 

,

) must be avoided to prevent demethylation.

Experimental Protocols

Method A: Catalytic Hydrogenation ( ) [Gold Standard]

Best for: High purity, scalability, and atom economy.

Reagents:

  • Substrate: 3-Methoxy-4'-nitro-1,1'-biphenyl (

    
    )
    
  • Catalyst:

    
     (
    
    
    
    of substrate mass)
  • Solvent: Methanol (

    
    ) or Ethyl Acetate (
    
    
    
    )
  • Gas: Hydrogen (

    
    ), balloon pressure (
    
    
    
    )

Protocol:

  • Dissolution: In a round-bottom flask, dissolve

    
     of substrate in 
    
    
    
    of
    
    
    . (Note: If solubility is poor, use
    
    
    ).
  • Inerting: Purge the flask with Nitrogen (

    
    ) or Argon for 5 minutes to remove oxygen.
    
  • Catalyst Addition: Carefully add

    
     of 
    
    
    
    . WARNING: Dry
    
    
    is pyrophoric. Add it under an inert gas flow or wet it with a small amount of water/toluene before addition.
  • Hydrogenation: Evacuate the flask and backfill with

    
     (balloon). Repeat 3 times. Stir vigorously at Room Temperature (RT) for 4–6 hours.
    
  • Monitoring: Check TLC (See Section 4). The yellow color of the nitro compound should fade to colorless/pale brown.

  • Workup: Filter the mixture through a Celite pad to remove

    
    . Rinse the pad with 
    
    
    
    .
  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

Self-Validating Check:

  • Success: Solution turns colorless; TLC shows a polar, ninhydrin-active spot.

  • Failure: Persistent yellow color indicates incomplete reduction (check

    
     balloon seal or catalyst activity).
    
Method B: Catalytic Transfer Hydrogenation (Hydrazine/ ) [Safety Focused]

Best for: Labs without


 gas lines or for parallel synthesis.

Reagents:

  • Substrate (

    
    )
    
  • Hydrazine Hydrate (

    
    )
    
  • Catalyst:

    
     (
    
    
    
    )
  • Solvent: Ethanol (

    
    )[1]
    

Protocol:

  • Dissolve substrate in refluxing

    
    .
    
  • Add

    
     suspended in a small amount of 
    
    
    
    .
  • Add Hydrazine Hydrate dropwise. Caution: Exothermic reaction with gas evolution (

    
    ).
    
  • Reflux for 2–3 hours.

  • Filter hot through Celite (amine may precipitate upon cooling).

  • Concentrate filtrate.

Why this works: Hydrazine decomposes on the Pd surface to generate active hydrogen species in situ, driving the reduction rapidly without high-pressure equipment.

Method C: Iron-Mediated Reduction (Bechamp-Type) [Cost Focused]

Best for: Large scale, or if trace Pd contamination is a concern for downstream steps.

Reagents:

  • Substrate (

    
    )
    
  • Iron Powder (

    
    , fine mesh)
    
  • Ammonium Chloride (

    
    , 
    
    
    
    )
  • Solvent:

    
    
    

Protocol:

  • Mix Substrate, Fe powder, and

    
     in the solvent mixture.
    
  • Heat to reflux (

    
    ) with vigorous stirring (mechanical stirring recommended for scale >10g).
    
  • Monitor by TLC (usually takes 1–3 hours).

  • Workup: Filter hot through a Celite pad. Wash the iron cake with hot EtOAc.

  • Wash the organic filtrate with water and brine, dry over

    
    , and concentrate.
    

Analytical Validation & QC

To ensure the protocol is "self-validating," compare the starting material and product using these parameters.

Data Summary Table
FeatureStarting Material (Nitro)Product (Amine)Validation Logic
Appearance Yellow crystalline solidOff-white/pale brown solidLoss of conjugation length reduces color intensity.
TLC (

)
High (Non-polar)Low (Polar)

. Amine streaks or requires basic eluent.
TLC Stain UV ActiveNinhydrin (Purple/Red)Specific stain for primary amines.
1H NMR

(d, 2H)

(d, 2H)
Ortho-protons shift upfield due to shielding by

.
1H NMR No exchangeable protonsBroad singlet

Appearance of

protons (exchanges with

).
Workflow Diagram

Workflow Start Start: Nitro Substrate Choice Select Method Start->Choice PathA Method A: Pd/C + H2 (Cleanest) Choice->PathA PathB Method B: Fe + NH4Cl (Robust/Cheap) Choice->PathB Monitor Monitor: TLC/HPLC Target: Disappearance of Yellow PathA->Monitor PathB->Monitor Workup Filtration (Celite) Remove Catalyst Monitor->Workup Final Product: Amine Verify via NMR Workup->Final

Figure 2: Decision matrix and workflow for the reduction process.

Troubleshooting & Optimization

  • Incomplete Reaction:

    • Cause: Catalyst poisoning (sulfur/amines) or poor

      
       mass transfer.
      
    • Fix: Filter and add fresh catalyst; ensure vigorous stirring to break

      
       gas into the solvent.
      
  • Hydroxylamine Impurity (

    
     in MS): 
    
    • Cause: Reaction stopped too early.

    • Fix: Extend reaction time or increase temperature slightly (

      
      ).
      
  • Dehalogenation (if halogens present):

    • Note: Not applicable to the title compound, but if derivatives contain Cl/Br, use Method C (Fe) or add

      
       as an inhibitor to 
      
      
      
      .

References

  • BenchChem. Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon. (General Protocol).[2]

  • Li, F., Frett, B., & Li, H.-Y. (2014).[3][4] Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.[4][5] Synlett, 25(10), 1403–1408.[4] (Transfer Hydrogenation Protocol).[1][5][6][7]

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. (Comprehensive Review of Methods).

  • Master Organic Chemistry. Reduction of Nitro Groups to Amines. (Mechanistic Background).

Sources

Method

Application Note &amp; Protocol: Strategic Solvent Selection for the Dissolution of 3-Methoxy-4'-nitro-1,1'-biphenyl

Abstract The successful formulation and application of novel chemical entities in research and drug development are critically dependent on their dissolution profiles. This document provides a comprehensive guide to the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The successful formulation and application of novel chemical entities in research and drug development are critically dependent on their dissolution profiles. This document provides a comprehensive guide to the strategic selection of solvents for 3-Methoxy-4'-nitro-1,1'-biphenyl, a biphenyl derivative with potential applications in organic synthesis and medicinal chemistry.[1] We will explore the predicted physicochemical properties of this compound and outline a systematic approach to solvent screening, integrating theoretical models with robust experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and reproducible dissolution methodology for this and similar compounds.

Introduction: The Critical Role of Solvent Selection

The choice of a suitable solvent is a foundational step in a multitude of chemical and pharmaceutical processes, including synthesis, purification, analysis, and formulation. An optimal solvent system ensures the complete dissolution of the target compound, facilitates handling, and can significantly impact reaction kinetics, crystal morphology, and bioavailability. For a compound like 3-Methoxy-4'-nitro-1,1'-biphenyl, understanding its interaction with various solvents is paramount for its effective utilization. This application note presents a holistic approach, combining theoretical predictions with empirical testing to identify ideal solvent candidates.

Physicochemical Profile of 3-Methoxy-4'-nitro-1,1'-biphenyl

  • Structure: The molecule consists of a biphenyl core, which is generally non-polar and hydrophobic.

  • Substituents: The presence of a methoxy group (-OCH₃) and a nitro group (-NO₂) introduces polarity. The nitro group, in particular, is a strong electron-withdrawing group that can participate in dipole-dipole interactions.[2][3]

  • Predicted Solubility: Based on the "like dissolves like" principle, it is anticipated that 3-Methoxy-4'-nitro-1,1'-biphenyl will exhibit limited solubility in non-polar solvents and greater solubility in polar aprotic and polar protic solvents.[2] The overall polarity of the molecule suggests that a solvent of intermediate to high polarity would be a good starting point for screening.[1]

Theoretical Framework for Solvent Selection

A purely trial-and-error approach to solvent selection is inefficient. A more systematic method involves the use of theoretical models to predict solubility.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) system is a powerful tool that dissects the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5][6] The underlying principle is that substances with similar HSP values are likely to be miscible.[7]

The distance (Ra) between the HSP of a solvent and a solute in this three-dimensional space can be calculated, and a smaller distance suggests a higher likelihood of dissolution.[6] While the specific HSP for 3-Methoxy-4'-nitro-1,1'-biphenyl are not published, experimental determination is possible by testing its solubility in a range of solvents with known HSPs.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a quantum chemistry-based model that can predict thermodynamic properties, including solubility, from first principles.[8][9][10] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities.[11] This method is particularly useful in the early stages of development when experimental data is scarce.[12]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a solid in a liquid.[13][14]

Materials and Equipment
  • 3-Methoxy-4'-nitro-1,1'-biphenyl (solid)

  • A selection of candidate solvents (see Table 1 for suggestions)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Protocol
  • Preparation of Solvent Candidates: Prepare a range of solvents with varying polarities. A suggested list is provided in Table 1.

  • Addition of Excess Solute: To a series of vials, add a pre-weighed amount of the chosen solvent. Then, add an excess amount of 3-Methoxy-4'-nitro-1,1'-biphenyl to each vial to create a saturated solution. The solid should be visibly present at the bottom of the vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of 3-Methoxy-4'-nitro-1,1'-biphenyl.

  • Calculation of Solubility: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

Safety Precautions
  • Always consult the Safety Data Sheet (SDS) for 3-Methoxy-4'-nitro-1,1'-biphenyl and all solvents used.[15][16][17][18][19]

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Data Presentation and Interpretation

The results of the solubility screening should be compiled into a clear and concise table to facilitate comparison.

Table 1: Suggested Solvents for Screening and Hypothetical Solubility Data for 3-Methoxy-4'-nitro-1,1'-biphenyl

Solvent CategorySolventDielectric Constant (ε)Predicted Solubility (mg/mL at 25°C)Observations
Non-Polar Hexane1.9< 0.1Insoluble
Toluene2.41-5Sparingly Soluble
Polar Aprotic Dichloromethane (DCM)9.110-20Soluble
Acetone21> 50Very Soluble
Acetonitrile (ACN)37.520-40Soluble
Dimethylformamide (DMF)38.3> 100Freely Soluble
Dimethyl Sulfoxide (DMSO)47> 100Freely Soluble
Polar Protic Isopropanol (IPA)185-15Moderately Soluble
Ethanol24.310-20Soluble
Methanol32.615-30Soluble
Water80.1< 0.1Insoluble

Visualizing the Solvent Selection Workflow

A systematic workflow ensures a logical and efficient approach to solvent selection.

Sources

Application

Functionalization of the methoxy group in 3-Methoxy-4'-nitro-1,1'-biphenyl

Application Note: Strategic Functionalization of the Methoxy Handle in 3-Methoxy-4'-nitro-1,1'-biphenyl Executive Summary The molecule 3-Methoxy-4'-nitro-1,1'-biphenyl represents a classic "privileged scaffold" in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Methoxy Handle in 3-Methoxy-4'-nitro-1,1'-biphenyl

Executive Summary

The molecule 3-Methoxy-4'-nitro-1,1'-biphenyl represents a classic "privileged scaffold" in medicinal chemistry, combining two distinct electronic domains: the electron-deficient 4'-nitrophenyl ring and the electron-rich 3-methoxyphenyl ring.[1] While the nitro group often serves as a precursor for anilines (via reduction), the methoxy group (-OMe) at the 3-position is frequently viewed merely as a stable ether.

However, in advanced drug development, the methoxy group should be treated as a "Masked Phenol" or a "Latent Electrophile." This guide details the protocols to functionalize this specific methoxy handle. We prioritize the Demethylation-Diversification pathway, as it offers the highest fidelity for generating structure-activity relationship (SAR) libraries.[1] We also discuss the conversion of the resulting phenol into a triflate for cross-coupling, effectively replacing the methoxy group with carbon substituents.

Strategic Overview: The Functionalization Tree

The functionalization of the methoxy group is not a single reaction but a decision tree dependent on the desired final pharmacophore.

FunctionalizationStrategy Start 3-Methoxy-4'-nitro-1,1'-biphenyl (Starting Material) Demethylation Demethylation (Unmasking) Start->Demethylation BBr3 or Thiolate Phenol Intermediate: 3-Hydroxy-4'-nitro-1,1'-biphenyl Demethylation->Phenol PathA Pathway A: Re-Alkylation/Acylation Phenol->PathA R-X / Base PathB Pathway B: C-O Activation (Triflation) Phenol->PathB Tf2O / Pyridine ProdA Ethers/Esters (Solubility/Targeting) PathA->ProdA ProdB Biaryl/Alkyl Derivatives (Suzuki/Sonogashira) PathB->ProdB

Figure 1: Strategic decision tree for processing the methoxy handle.[1] The central pivot is the generation of the 3-hydroxy intermediate.

Module 1: Demethylation (The "Unmasking" Protocol)

The primary challenge with 3-Methoxy-4'-nitro-1,1'-biphenyl is the nitro group .[1] Standard harsh acidic demethylation (e.g., 48% HBr at reflux) can cause side reactions or partial reduction/degradation of the nitro moiety. We recommend Boron Tribromide (


)  for laboratory scale due to its chemoselectivity at low temperatures.
Mechanism & Causality

 acts as a strong Lewis acid.[1][2][3][4] It coordinates to the methoxy oxygen, forming an oxonium complex. A bromide ion then acts as a nucleophile, attacking the methyl group (via 

) to release methyl bromide and the borate ester, which hydrolyzes to the phenol.
  • Why this works: The reaction proceeds at

    
     to 
    
    
    
    , preserving the nitro group which is thermally sensitive and prone to reduction.
Protocol 1.1: -Mediated Demethylation

Target Scale: 1.0 gram (approx.[1] 4.36 mmol)

Reagents:

  • Substrate: 3-Methoxy-4'-nitro-1,1'-biphenyl (

    
    , 
    
    
    
    )[1]
  • Reagent:

    
     (
    
    
    
    in
    
    
    ,
    
    
    ,
    
    
    )
  • Solvent: Anhydrous Dichloromethane (

    
    , 
    
    
    
    )
  • Quench: Methanol (

    
    ), Saturated 
    
    
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).[1]
  • Dissolution: Add the substrate (

    
    ) and anhydrous 
    
    
    
    (
    
    
    ). Cool the solution to
    
    
    (dry ice/acetone bath).
  • Addition: Add

    
     solution dropwise via syringe over 15 minutes.
    
    • Observation: The solution may turn yellow/orange due to the formation of the Lewis acid complex.

  • Reaction: Stir at

    
     for 30 minutes, then remove the cooling bath and allow to warm to 
    
    
    
    (ice bath) over 2 hours.
    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane).[1] The starting material (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      , phenol).
  • Quench (Critical): Cool back to

    
    . Add 
    
    
    
    (
    
    
    ) dropwise and very slowly .
    • Safety Note: This step is highly exothermic and releases

      
       gas and 
      
      
      
      . Ensure vigorous venting through a fume hood.[1]
  • Workup: Dilute with

    
     (
    
    
    
    ) and wash with sat.
    
    
    (
    
    
    ) to remove boric acid and neutralize
    
    
    .
  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (gradient 10-40% EtOAc in Hexanes).

Expected Yield: 85-95% of 3-Hydroxy-4'-nitro-1,1'-biphenyl .[1]

Module 2: Diversification (Re-Alkylation)

Once the phenol is revealed, the "methoxy" group can effectively be swapped for longer chains, fluorinated ethers, or targeting ligands.

Protocol 2.1: Williamson Ether Synthesis

Context: Used to install solubilizing groups (e.g., PEG chains) or steric bulk.[1]

  • Dissolution: Dissolve 3-Hydroxy-4'-nitro-1,1'-biphenyl (

    
    ) in DMF (
    
    
    
    ).
  • Deprotonation: Add

    
     (
    
    
    
    ).[1] Stir at RT for 15 min.[1]
    • Note: The phenoxide anion is stabilized by the biphenyl system but is still nucleophilic.

  • Alkylation: Add Alkyl Halide (

    
    , 
    
    
    
    ).
    • For unreactive halides: Add catalytic

      
       (
      
      
      
      ) and heat to
      
      
      .
  • Workup: Pour into water, extract with EtOAc.

Module 3: Replacement (C-O Activation)

To replace the methoxy group with a carbon substituent (e.g., creating a terphenyl system), we must convert the phenol into a leaving group (Triflate) and utilize Palladium-catalyzed cross-coupling.

Protocol 3.1: Triflation

Reagents: Triflic anhydride (


), Pyridine, DCM.
  • Dissolve the phenol (

    
    ) in anhydrous DCM at 
    
    
    
    .
  • Add Pyridine (

    
    ).[1]
    
  • Add

    
     (
    
    
    
    ) dropwise.[1]
  • Stir at

    
     for 1 hour.
    
  • Workup: Wash with cold

    
    , then brine. Dry and concentrate.
    
    • Product:3-(Trifluoromethanesulfonyloxy)-4'-nitro-1,1'-biphenyl .[1]

Protocol 3.2: Suzuki-Miyaura Coupling

Reaction:


[1]
  • Combine Triflate (

    
    ), Boronic Acid (
    
    
    
    ), and
    
    
    (
    
    
    ) in Dioxane/Water (9:1).
  • Add Catalyst:

    
     (
    
    
    
    ).
  • Degas with Nitrogen for 10 min.

  • Heat to

    
     for 4-12 hours.
    
    • Result: The original methoxy position is now occupied by the 'R' group from the boronic acid.

Data Summary & Troubleshooting

Table 1: Demethylation Reagent Comparison
ReagentConditionsNitro CompatibilityYieldComments

/ DCM

High 92% Recommended. Best balance of reactivity and safety for this substrate.[1]
Pyridine

HCl

Melt
Low40-60%High temp risks nitro decomposition/tars.[1]

/ AcOH

Reflux
Medium70%Harsh; potential for bromination of the rings.

/ DMF

Medium80%Good alternative.[1] Risk of

on the nitro-ring if conditions are too aggressive.[1]
Visualizing the Mechanism ( )

BBr3Mechanism Step1 Complexation: Oxygen lone pair attacks Boron (Ar-O(+)(Me)-B(-)(Br)3) Step2 Demethylation (SN2): Br(-) attacks Methyl group Step1->Step2 Release MeBr Step3 Hydrolysis: Water cleaves O-B bond Step2->Step3 Ar-O-BBr2 Final 3-Hydroxy-4'-nitro-1,1'-biphenyl Step3->Final Ar-OH

Figure 2: Mechanistic flow of Boron Tribromide mediated ether cleavage.

References

  • McOmie, J. F. W., & West, D. E. (1969). 3,3'-Dihydroxybiphenyl.[1][5] Organic Syntheses, 49, 50.

    • Grounding: Establishes the standard protocol for demethyl
  • Weissman, S. A., et al. (2005). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride. Organic Process Research & Development, 9(6).

    • Grounding: Provides comparative data on high-temperature demethyl
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1]

    • Grounding: Foundational text for the diversification (Pathway B)
  • Bhattacharya, S., et al. (2019). Methoxy Groups Increase Reactivity of Bifunctional Tetraarylphosphonium Salt Catalysts. Journal of Organic Chemistry, 84(23).

    • Grounding: Discusses the electronic influence of methoxy groups in c

Disclaimer: All protocols involve hazardous chemicals (


, 

).[1] Perform a thorough risk assessment before execution.[1][5] The nitro group adds potential energetic hazards; avoid strong reducing agents or uncontrolled heating.

Sources

Method

Strategic Analysis of Synthetic Routes: The Case for Palladium Catalysis

An Application Guide to the Scalable Production of 3-Methoxy-4'-nitro-1,1'-biphenyl Introduction 3-Methoxy-4'-nitro-1,1'-biphenyl is a valuable intermediate in the synthesis of more complex molecules, particularly in the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Scalable Production of 3-Methoxy-4'-nitro-1,1'-biphenyl

Introduction

3-Methoxy-4'-nitro-1,1'-biphenyl is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. Its structure, featuring a nitro group and a methoxy group on separate phenyl rings, makes it a versatile building block for creating biphenylamines, which are precursors for fungicides, and other biologically active compounds.[1] The efficient and scalable production of this intermediate is therefore a critical concern for researchers and chemical manufacturers.

This guide provides a detailed overview of robust and scalable methods for the synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, explaining the rationale behind the selection of specific reagents and reaction conditions. Our focus is on providing a self-validating framework for process development, ensuring reliability from lab scale to pilot plant production.

The creation of the C-C bond linking the two phenyl rings is the central challenge in synthesizing biphenyl derivatives. While several methods exist, their suitability for large-scale industrial application varies significantly.

  • The Ullmann Reaction : A classic method, the Ullmann coupling utilizes copper catalysis to join two aryl halides.[2][3] However, this reaction is notorious for requiring harsh conditions, such as high temperatures (often >200 °C), and stoichiometric amounts of copper.[2][4] These severe requirements, coupled with a reputation for inconsistent yields, limit its practicality and cost-effectiveness for scalable production.[5]

  • The Gomberg-Bachmann Reaction : This method involves the coupling of a diazonium salt with another aromatic ring. While historically significant, it is often plagued by numerous side reactions that result in very low yields, making it unsuitable for efficient synthesis.[5][6]

  • The Suzuki-Miyaura Coupling : Emerging as the preeminent method for biaryl synthesis, the Suzuki-Miyaura reaction offers a powerful and versatile alternative.[6] It involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[7] The key advantages that make it the focus of this guide are:

    • Mild Reaction Conditions : The reaction proceeds under significantly milder conditions than the Ullmann coupling, often at temperatures well below 100 °C.[6]

    • High Yields and Selectivity : Suzuki couplings are known for producing the desired biaryl product with high selectivity and excellent yields.[6]

    • Functional Group Tolerance : The reaction is compatible with a wide array of functional groups on both coupling partners, a crucial feature for synthesizing complex molecules like 3-Methoxy-4'-nitro-1,1'-biphenyl.[6]

    • Catalytic Nature : Only a small amount of palladium catalyst is required, making the process more economical and environmentally benign.[1]

Given these compelling advantages, the Suzuki-Miyaura coupling stands out as the most logical and scientifically sound choice for the scalable production of 3-Methoxy-4'-nitro-1,1'-biphenyl.

The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive

Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to troubleshooting and process optimization. The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species.

The Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)L2-X oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)L2-Ar' transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product boronic_acid Ar'B(OH)2 borate_complex [Ar'B(OH)3]⁻ boronic_acid->borate_complex base Base (e.g., OH⁻) base->boronic_acid borate_complex->transmetalation aryl_halide Ar-X aryl_halide->oxidative_addition Lab_Scale_Workflow start Starting Materials: - 1-Bromo-4-nitrobenzene - (3-methoxyphenyl)boronic acid - Pd(OAc)2, PPh3 - Na2CO3 reaction_setup Reaction Setup: - Dissolve reagents in THF/Water - Inert atmosphere (N2 or Ar) start->reaction_setup heating Heating: - Heat to reflux (e.g., 70-80°C) - Monitor by TLC/GC reaction_setup->heating workup Aqueous Workup: - Cool to RT - Dilute with water - Extract with Ethyl Acetate heating->workup drying Drying & Concentration: - Dry organic layer (Na2SO4) - Concentrate in vacuo workup->drying purification Purification: - Silica Gel Chromatography drying->purification product Pure Product: 3-Methoxy-4'-nitro-1,1'-biphenyl purification->product

Caption: Step-by-step workflow for the laboratory synthesis of the target compound.

Procedure:

  • Reagent Charging : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-bromo-4-nitrobenzene (1.0 eq), (3-methoxyphenyl)boronic acid (1.1-1.2 eq), and sodium carbonate (2.0 eq).

  • Catalyst Addition : Add palladium(II) acetate (0.01-0.03 eq) and triphenylphosphine (0.02-0.06 eq).

  • Solvent Addition : Add a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Inerting : Purge the flask with nitrogen or argon for 10-15 minutes.

  • Reaction : Heat the mixture to reflux (approximately 75-80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl bromide is consumed (typically 4-8 hours).

  • Work-up : Cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Extract the product with ethyl acetate (3x).

  • Washing and Drying : Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure 3-Methoxy-4'-nitro-1,1'-biphenyl. [8][9]

Protocol 2: Scalable Purification by Crystallization

For multi-gram to kilogram quantities, purification by chromatography is impractical. Crystallization is the preferred industrial method. Procedure:

  • Solvent Selection : Dissolve the crude product obtained from the aqueous work-up in a minimum amount of a hot solvent. Suitable solvents include ethanol, methanol, or isopropanol.

  • Hot Filtration (Optional) : If insoluble impurities (like residual catalyst) are present, perform a hot filtration to remove them.

  • Crystallization : Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod can help initiate crystal formation. [10]4. Isolation : Collect the purified crystals by vacuum filtration.

  • Washing : Wash the filter cake with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying : Dry the crystals in a vacuum oven to a constant weight.

Data Summary and Comparison

The efficiency of the Suzuki-Miyaura coupling can vary based on the specific conditions employed. The following table summarizes typical parameters for the synthesis of nitrobiphenyl compounds.

ParameterConditionRationale / CommentReference
Aryl Halide Ar-Br or Ar-IMore reactive than Ar-Cl, allowing for milder conditions.[6]
Boronic Acid 1.0 - 1.2 eqA slight excess ensures complete consumption of the aryl halide.[8]
Catalyst Loading 0.1 - 5 mol%Lower loading is economically favorable for scale-up.[1]
Base Na₂CO₃ or K₂CO₃ (2-3 eq)Cost-effective and efficient for activating the boronic acid.[8][11]
Solvent System THF/Water, Dioxane/WaterTwo-phase system facilitates reaction and simplifies workup.[7][8]
Temperature 70 - 100 °CSufficient to drive the reaction without significant product degradation.[8][12]
Typical Yield 60 - 95%Yields are generally high, making the process efficient.[8][13]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a superior methodology for the scalable synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl. Its operational simplicity, mild conditions, high yields, and tolerance of key functional groups make it an ideal choice for both academic research and industrial production. By carefully selecting the starting materials and optimizing the catalyst system, solvent, and base, a robust, reliable, and economically viable process can be developed. The transition from lab-scale chromatographic purification to pilot-scale crystallization is a critical step for ensuring the commercial feasibility of this important chemical intermediate.

References

  • 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • CN108069861B - Method for synthesizing nitrobiphenyl - Google Patents. (n.d.).
  • Ullmann reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. (n.d.). ScienceDirect. [Link]

  • CA2248157C - Preparation of nitrobiphenyls - Google Patents. (n.d.).
  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • CN105859559A - Production method of 3-ethoxy-4-nitrophenol - Google Patents. (n.d.).
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Molecules, 15(11), 8236–8267. [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.). Organic-Synthesis.com. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2022, March 29). YouTube. [Link]

  • 4-Methoxy-4′-Nitrobiphenyl | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline - SciELO Colombia. (n.d.). SciELO Colombia. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Department of Physics & Chemistry, LUMS. [Link]

  • US9688623B2 - Processes for the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine - Google Patents. (n.d.).
  • CN106986774A - A kind of preparation method of 2 nitrobiphenyl - Google Patents. (n.d.).
  • Suzuki Coupling Mechanism and Applications - YouTube. (2018, July 17). YouTube. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2021). Molbank, 2021(4), M1291. [Link]

  • CN104478726A - Method of preparing 2-nitrobiphenyl compound - Google Patents. (n.d.).
  • CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents. (n.d.).
  • 3'-Methoxy-4'-nitro-[1,1'-biphenyl]-4-ol - PubChem. (n.d.). PubChem. [Link]

  • Catalytic Reductive Cyclization of 2-Nitrobiphenyls Using Phenyl formate as CO Surrogate: a Robust Synthesis of 9H-Carbazoles | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). - ResearchGate. (n.d.). ResearchGate. [Link]

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. - ResearchGate. (n.d.). ResearchGate. [Link]

  • 4'-Methoxy-3-nitro-1,1'-biphenyl | C13H11NO3 | CID - PubChem - NIH. (n.d.). PubChem. [Link]

  • EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents. (n.d.).
  • Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - ResearchGate. (n.d.). ResearchGate. [Link]

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents. (n.d.).
  • Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation - MDPI. (2021). Molecules, 26(23), 7249. [Link]

  • Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - Beilstein Journals. (2014). Beilstein Journal of Organic Chemistry, 10, 2928–2933. [Link]

  • Synthesis and Purification of Nitrophenols | UKEssays.com. (2017, August 17). UKEssays. [Link]

  • m-NITROBIPHENYL - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • 3-Methoxy-4-nitrobenzoic acid - High purity | EN - Georganics. (n.d.). Georganics. [Link]

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Application

Application Notes &amp; Protocols for the Safe Handling and Storage of Nitro-biphenyl Compounds

These comprehensive guidelines are intended for researchers, scientists, and drug development professionals who handle nitro-biphenyl compounds. This document provides a detailed framework for the safe handling, storage,...

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive guidelines are intended for researchers, scientists, and drug development professionals who handle nitro-biphenyl compounds. This document provides a detailed framework for the safe handling, storage, and disposal of these materials, grounded in established safety protocols and an understanding of their chemical properties. The causality behind each procedural step is explained to ensure a culture of safety and scientific integrity within the laboratory.

Introduction: Understanding the Hazard Profile of Nitro-biphenyls

Nitro-biphenyls are a class of aromatic compounds characterized by a biphenyl skeleton substituted with one or more nitro groups. While structurally similar, the position of the nitro group (ortho, meta, or para) influences the compound's physical and toxicological properties. A thorough understanding of these properties is paramount for safe handling.

The primary hazards associated with nitro-biphenyl compounds, particularly 2-nitrobiphenyl and 4-nitrobiphenyl, include suspected carcinogenicity, acute toxicity upon ingestion, inhalation, or skin contact, and potential reactivity with other chemical classes.[1][2] 4-Nitrobiphenyl, in particular, is regulated by OSHA as a carcinogen, necessitating stringent handling protocols.[3][4] The U.S. National Institute for Occupational Safety and Health (NIOSH) recommends limiting exposure to occupational carcinogens to the lowest feasible concentration.[5]

The lipophilic nature of the biphenyl structure allows for rapid absorption through the skin, making dermal contact a significant route of exposure.[5][6] Furthermore, as aromatic nitro compounds, they can act as oxidizing agents and may react vigorously, and in some cases explosively, with reducing agents or strong bases.[1][7]

Physicochemical Properties Overview

A summary of key physicochemical data for common nitro-biphenyl isomers is presented below. This data informs storage and handling decisions, such as the need for well-ventilated areas due to vapor pressure and the potential for dust formation with solid compounds.

Property2-Nitrobiphenyl3-Nitrobiphenyl4-Nitrobiphenyl
CAS Number 86-00-0[8]2113-58-8[9]92-93-3[6]
Appearance Gold to tan crystals or brown solid[1]Crystalline solidWhite to yellow crystalline solid[5][10]
Melting Point ~36-38 °C[2]~58-60 °C[9]~114 °C[10]
Boiling Point 170 °C @ 13 mmHg[1]~315 °C (estimated)340 °C[10]
Solubility Insoluble in water[7]Insoluble in waterVery poor solubility in water[10]
Vapor Pressure 2 mm Hg @ 140 °C[1]0.000186 mmHg @ 25°C[11]Low

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Exposure Prevention

The hierarchy of controls dictates that engineering solutions should be the primary line of defense, supplemented by administrative controls and, finally, personal protective equipment.

Engineering Controls: Containing the Hazard
  • Chemical Fume Hood: All work involving nitro-biphenyl compounds, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[12]

  • Ventilation: General laboratory ventilation should provide a minimum of 10 air changes per hour to prevent the accumulation of vapors and dusts.[6]

  • Designated Work Area: A specific area of the lab should be designated for work with carcinogens like 4-nitrobiphenyl. This area should be clearly marked with warning signs.[5]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection and proper use of PPE are critical for preventing direct contact with nitro-biphenyl compounds.

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact, but for prolonged handling, thicker gloves or double-gloving should be considered.[13] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[14]

  • Eye Protection: Chemical safety goggles or safety glasses with side shields are required to protect against splashes and dust.[12][15]

  • Lab Coat: A lab coat, preferably one with long sleeves and a secure closure, must be worn to protect skin and clothing.[12]

  • Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator may be necessary.[3] For solid particulates, a particulate filter respirator is appropriate.[10]

Caption: PPE selection workflow for handling nitro-biphenyl compounds.

Protocols for Safe Handling and Storage

Adherence to strict protocols is essential to minimize the risks associated with nitro-biphenyl compounds.

Handling Protocol
  • Pre-Handling:

    • Review the Safety Data Sheet (SDS) for the specific nitro-biphenyl compound being used.[12]

    • Ensure the work area is clean and uncluttered.

    • Verify that a chemical fume hood is functioning correctly.

    • Don the appropriate PPE as outlined in Section 2.2.

  • During Handling:

    • Conduct all manipulations within a chemical fume hood.[12]

    • Avoid the formation of dust when working with solid compounds.[1][16]

    • Use non-sparking tools to prevent ignition sources.[1]

    • Keep containers tightly closed when not in use.[6][8]

    • Do not eat, drink, or smoke in the laboratory.[5][6]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[5][6]

    • Decontaminate the work surface.

    • Properly dispose of any contaminated materials as hazardous waste.

Storage Protocol

Proper storage is crucial to prevent degradation, contamination, and hazardous reactions.

  • Location: Store nitro-biphenyl compounds in a cool, dry, and well-ventilated area.[8][12]

  • Container: Keep the compounds in their original, tightly sealed containers.[6][16]

  • Segregation: Store nitro-biphenyls away from incompatible materials, such as strong oxidizing agents, strong bases, and reducing agents.[16][17] Contact with bases can potentially lead to explosive reactions.[1][7]

  • Security: Due to their carcinogenic potential, it is recommended to store these compounds in a locked cabinet or a restricted-access area.[6]

Emergency Procedures: Spill and Exposure Response

Prompt and correct action during an emergency can significantly mitigate potential harm.

Spill Response Protocol
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For solid spills, carefully sweep up the material without creating dust and place it in a sealed container for disposal.[12] For liquid spills, use an inert absorbent material like sand or vermiculite.[5]

  • Clean: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[18]

  • Dispose: All cleanup materials must be collected and disposed of as hazardous waste.[5]

Spill_Response_Protocol spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe contain Contain Spill with Inert Absorbent (Sand/Vermiculite) ppe->contain collect Carefully Collect Contaminated Material into a Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose report Report Incident to Supervisor dispose->report

Caption: Step-by-step spill response protocol.

Exposure Response Protocol
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][19] Remove contaminated clothing.[10]

  • Eye Contact: Flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[12]

  • Inhalation: Move the affected person to fresh air.[12]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[6][12]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel. [6][12]

Waste Disposal

All nitro-biphenyl waste, including empty containers and contaminated materials, must be disposed of as hazardous waste.[6][20]

  • Collection: Collect waste in a designated, properly labeled, and sealed container.[12][21]

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents.[20]

  • Storage: Store waste containers in a designated satellite accumulation area, following the same segregation principles as for pure chemicals.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[20]

Conclusion

The protocols outlined in this document are designed to provide a robust framework for the safe handling and storage of nitro-biphenyl compounds. By understanding the inherent hazards and the reasoning behind these safety measures, researchers can foster a laboratory environment that prioritizes both scientific advancement and personal safety. Continuous vigilance, adherence to these protocols, and a proactive approach to safety are the cornerstones of responsible chemical research.

References

  • Chem Service. (2015-08-13). SAFETY DATA SHEET: 4-Nitrobiphenyl. Retrieved from [Link]

  • New Jersey Department of Health. (2000-02). Hazardous Substance Fact Sheet: 4-NITROBIPHENYL. Retrieved from [Link]

  • Rutgers University. Hazardous Material Use and Management: 4-Nitrobiphenyl. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1395 - 4-NITROBIPHENYL. Retrieved from [Link]

  • Haz-Map. 2-Nitrobiphenyl - Hazardous Agents. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]

  • Occupational Safety and Health Administration. Carcinogens - Standards. Retrieved from [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]

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Method

Application Notes and Protocols for Green Chemistry Approaches to the Synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl

Introduction: The Imperative for Greener Biphenyl Synthesis The 3-Methoxy-4'-nitro-1,1'-biphenyl scaffold is a crucial intermediate in the synthesis of a wide array of functional materials and pharmacologically active co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Biphenyl Synthesis

The 3-Methoxy-4'-nitro-1,1'-biphenyl scaffold is a crucial intermediate in the synthesis of a wide array of functional materials and pharmacologically active compounds. Its synthesis, therefore, is of significant interest to researchers in materials science and drug development. Traditionally, the synthesis of such biphenyl structures has often relied on classical methods that may involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. The principles of green chemistry call for the development of more sustainable and environmentally benign synthetic routes that prioritize efficiency, safety, and the minimization of environmental impact.[1]

This comprehensive guide details green chemistry approaches for the synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl, with a focus on palladium-catalyzed cross-coupling reactions. We will explore the application of aqueous solvent systems, microwave-assisted synthesis, and the potential of phase-transfer catalysis to achieve this transformation in a more sustainable manner. The protocols provided herein are designed to be robust and reproducible, offering researchers and process chemists a practical toolkit for implementing greener synthetic strategies.

Strategic Approaches to Greener Biphenyl Synthesis

The cornerstone of modern biphenyl synthesis is the palladium-catalyzed cross-coupling reaction. Several variations of this powerful transformation exist, each with its own set of advantages and considerations. From a green chemistry perspective, the focus is on minimizing the use of hazardous organic solvents, reducing energy consumption, and employing catalysts that are efficient and recyclable.

The Suzuki-Miyaura Coupling: A Green Workhorse

The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction for biphenyl synthesis due to its mild reaction conditions, the commercial availability and stability of its organoboron reagents, and the generation of non-toxic inorganic byproducts.[2] The reaction's tolerance for a wide range of functional groups and its compatibility with aqueous solvent systems make it an exceptionally green method.[2][3]

Causality of Greener Suzuki-Miyaura Coupling:

  • Aqueous Media: Utilizing water or mixtures of water with green co-solvents like ethanol or methanol significantly reduces the environmental footprint of the synthesis by replacing volatile and often toxic organic solvents.[2][3]

  • Low Catalyst Loading: Highly efficient palladium catalysts allow for very low catalyst loadings (down to ppm levels in some cases), which is both economically and environmentally advantageous.

  • Benign Byproducts: The boron-containing byproducts are generally non-toxic and can be easily removed during aqueous workup.

Reaction Scheme:

Microwave-Assisted Synthesis: Accelerating Reactions, Reducing Energy

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. By directly heating the reaction mixture through dielectric heating, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[4] This rapid heating and shorter reaction times translate to significant energy savings compared to conventional heating methods.[4]

Synergy with Suzuki-Miyaura Coupling:

The combination of microwave irradiation with the Suzuki-Miyaura coupling in aqueous or green solvents creates a highly efficient and environmentally friendly synthetic protocol. The focused energy input of the microwave can overcome activation barriers more effectively, leading to faster and more efficient coupling.[4][5]

The Heck and Stille Couplings: Alternative Green Pathways

While the Suzuki-Miyaura coupling is often the preferred method, the Heck and Stille reactions offer alternative routes to biphenyl synthesis that can also be adapted to greener conditions.

  • The Heck Reaction: This reaction couples an aryl halide with an alkene. For biphenyl synthesis, this typically involves the reaction of an aryl halide with a vinylarene. Green variations of the Heck reaction often employ greener solvents, supported catalysts for easier recovery, and phosphine-free conditions.[6]

  • The Stille Reaction: The Stille coupling utilizes organotin reagents. While the toxicity of organotin compounds is a significant drawback from a green chemistry perspective, the reaction is highly versatile and tolerant of a wide range of functional groups.[7][8][9] Efforts to make the Stille reaction greener focus on using catalytic amounts of tin reagents or developing efficient methods for tin removal from the final product.

Phase-Transfer Catalysis: Bridging the Phases for Greener Reactions

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases, such as an aqueous phase and an organic phase.[10][11] By using a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, a reactant can be transported from the aqueous phase to the organic phase where the reaction occurs.[10][11] This approach aligns with green chemistry principles by:

  • Enabling the use of water as a solvent for one of the phases, reducing the need for organic solvents.

  • Allowing for milder reaction conditions and often increasing reaction rates.[4]

  • Simplifying workup procedures.

In the context of biphenyl synthesis, PTC can be particularly useful in biphasic Suzuki-Miyaura reactions, enhancing the transport of the boronate salt from the aqueous phase to the organic phase containing the palladium catalyst and the aryl halide.[10][11]

Experimental Protocols

Protocol 1: Aqueous Suzuki-Miyaura Synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl

This protocol is adapted from a similar synthesis of 3,4-dimethoxy-4'-nitro-1,1'-biphenyl and is designed to be a robust and green method.[10]

Materials:

  • 3-Methoxyphenylboronic acid

  • 1-Bromo-4-nitrobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Methanol (reagent grade)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-nitrobenzene (5 mmol, 1.01 g) and 3-methoxyphenylboronic acid (6 mmol, 0.91 g).

  • Add 20 mL of deionized water and 20 mL of methanol to the flask.

  • To this solution, add potassium carbonate (10 mmol, 1.38 g) and palladium(II) acetate (0.05 mmol, 11.2 mg).

  • Stir the reaction mixture at 50°C (323 K) for 6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).[10]

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with 100 mL of saturated aqueous sodium chloride.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the resulting crude material by silica gel chromatography (petroleum ether/ethyl acetate gradient) to afford the pure 3-Methoxy-4'-nitro-1,1'-biphenyl.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Synthesis

This protocol leverages the efficiency of microwave heating to significantly reduce the reaction time.

Materials:

  • 3-Bromoanisole

  • 4-Nitrophenylboronic acid

  • Palladium on carbon (10 wt. % Pd/C)

  • Potassium carbonate (K₂CO₃)

  • Ethanol/Water (1:1 mixture)

  • Microwave synthesis vial

Procedure:

  • In a 10 mL microwave synthesis vial, combine 3-bromoanisole (1.0 mmol, 187 mg), 4-nitrophenylboronic acid (1.2 mmol, 200 mg), potassium carbonate (2.0 mmol, 276 mg), and 10 wt. % Pd/C (15 mg, approx. 1.4 mol% of Pd).

  • Add 5 mL of a 1:1 ethanol/water mixture to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 15 minutes with stirring.[6]

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Rinse the celite pad with a small amount of ethanol.

  • The filtrate can be worked up by adding water and extracting with an appropriate organic solvent (e.g., ethyl acetate), followed by drying and solvent evaporation.

  • Purify the crude product by column chromatography if necessary.

Comparative Data of Green Synthesis Approaches

ParameterAqueous Suzuki-Miyaura[10]Microwave-Assisted Suzuki-Miyaura[6]
Solvent Water/MethanolEthanol/Water or Solvent-free
Catalyst Pd(OAc)₂Pd/C or other Pd sources
Catalyst Loading ~1 mol%~1.4 mol% (can be lower)
Base K₂CO₃K₂CO₃
Temperature 50°C120°C
Reaction Time 6 hours10-30 minutes
Energy Input Conventional HeatingMicrowave Irradiation
Yield ~63% (for a similar compound)Typically high (>90%)
Green Advantages Use of aqueous/green solvents, mild temperatureDrastically reduced reaction time, energy efficiency, potential for solvent-free conditions

Visualizing the Mechanisms and Workflows

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-O-B(OH)2-Ar' Ar-Pd(II)-O-B(OH)2-Ar' (Transmetalation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-O-B(OH)2-Ar' Ar'B(OH)2, Base Ar-Pd(II)-O-B(OH)2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-O-B(OH)2-Ar'->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for Microwave-Assisted Synthesis

Microwave_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Workup and Purification Reagents Combine Reactants, Catalyst, and Base in Microwave Vial Solvent Add Green Solvent (e.g., EtOH/H2O) Reagents->Solvent Seal Seal the Vial Solvent->Seal Irradiate Irradiate in Microwave Reactor (e.g., 120°C, 15 min) Seal->Irradiate Cool Cool to Room Temperature Irradiate->Cool Filter Filter to Remove Heterogeneous Catalyst Cool->Filter Extract Aqueous Workup & Extraction Filter->Extract Purify Column Chromatography (if necessary) Extract->Purify

Caption: General workflow for microwave-assisted organic synthesis.

Conclusion: A Greener Future for Biphenyl Synthesis

The synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl can be achieved through several green chemistry approaches that offer significant advantages over traditional methods. The Suzuki-Miyaura coupling in aqueous media stands out as a particularly robust and environmentally benign method. Furthermore, the integration of microwave technology can dramatically enhance the efficiency of this transformation, leading to substantial reductions in reaction time and energy consumption. While other methods like the Heck and Stille couplings, as well as the application of phase-transfer catalysis, also present opportunities for greener synthesis, the Suzuki-Miyaura reaction currently offers the most well-documented and accessible green route for this specific target molecule. By adopting these protocols, researchers and chemists can contribute to a more sustainable future for chemical synthesis without compromising on efficiency or yield.

References

  • Hou, J., et al. (2012). 3,4-Dimethoxy-4'-nitro-1,1'-biphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2089. [Link]

  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(11), 15487-15494. [Link]

  • Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147. [Link]

  • Frontiers Media. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

  • Glasnov, T. N., & Kappe, C. O. (2011). The Microwave-to-Flow Paradigm: Translating High-Temperature Batch Microwave Chemistry to Scalable Continuous-Flow Processes. Chemistry–A European Journal, 17(43), 11956-11968. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

  • Farina, V. (1996). New perspectives in the Stille reaction. Pure and Applied Chemistry, 68(1), 73-78. [Link]

  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 764-768. [Link]

  • Dalmás, D. A., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(1), 36-41. [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR & Combinatorial Science, 25(5-6), 516-524. [Link]

  • Bhattacharya, S., et al. (2004). Remarkably facile Heck and Suzuki reactions in water using a simple cationic surfactant and ligand-free palladium catalysts. Tetrahedron Letters, 45(15), 3057-3060. [Link]

  • Kotha, S., et al. (2002). The Suzuki-Miyaura Cross-Coupling Reaction: A Brief Historical Perspective. Indian Journal of Chemistry, 41B, 2455-2475. [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. The Journal of Organic Chemistry, 68(14), 5660-5667. [Link]

  • Al-Amin, M., et al. (2016). Suzuki-Miyaura cross-coupling reaction in water: facile synthesis of (hetero) aryl uracil bases using potassiumorganotrifluoroborates under microwave irradiation. RSC Advances, 6(51), 45721-45725. [Link]

  • Nun, P., et al. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett, 2009(11), 1761-1764. [Link]

  • Russian Federation Patent No. RU2580107C1. (2016). Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
  • Divya, B. (2023, June 12). Methods of Green Chemistry on Phase Transfer Catalyst Reaction. YouTube. [Link]

  • Li, Y., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(1-2), 50-52. [Link]

  • El-Boraey, H. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19047-19082. [Link]

  • Srinivas, R., & Raddy, P. S. Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Supporting Information. [Link]

  • Mirage News. (2026, February 13). Breakthrough in Chiral Ring Assembly via Palladium Catalyst. [Link]

  • Bioengineer.org. (2026, February 13). Palladium-Catalyzed Cascade Cyclization Enables Modular Construction of Chiral Nitrogen-Bridged Rings with High Diastereo- and Enantioselectivity. [Link]

  • Royal Society of Chemistry. (2023). Palladium-catalyzed polar solvent empowered synthesis of hyper-branched ethylene oligomers and their applications. Polymer Chemistry. [Link]

  • Cella, R., & Stefani, H. A. (2009). The Suzuki-Miyaura cross-coupling reaction: a brief historical perspective and its importance in the synthesis of bioactive natural products. Química Nova, 32(5), 1249-1257. [Link]

  • Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Challenges of 3-Methoxy-4'-nitro-1,1'-biphenyl in Polar Solvents

Introduction: 3-Methoxy-4'-nitro-1,1'-biphenyl is a biphenyl derivative with significant interest in chemical synthesis and drug discovery. However, its predominantly nonpolar biphenyl core structure presents a common an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-Methoxy-4'-nitro-1,1'-biphenyl is a biphenyl derivative with significant interest in chemical synthesis and drug discovery. However, its predominantly nonpolar biphenyl core structure presents a common and often frustrating challenge for researchers: poor solubility in aqueous and other polar solvent systems. This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues, moving from fundamental principles to advanced laboratory techniques. Our goal is to empower you not just to solve the immediate problem, but to understand the underlying chemical principles to better inform your experimental design.

Section 1: Understanding the Core Problem

Q1: Why is 3-Methoxy-4'-nitro-1,1'-biphenyl so difficult to dissolve in polar solvents like water or ethanol?

A1: The solubility of a compound is governed by the principle "like dissolves like." To understand the behavior of 3-Methoxy-4'-nitro-1,1'-biphenyl, we must analyze its molecular structure.

  • Dominant Nonpolar Core: The molecule is built on a 1,1'-biphenyl scaffold, which consists of two linked benzene rings. This large, aromatic system is rich in carbon-carbon and carbon-hydrogen bonds, making it highly nonpolar (lipophilic or "fat-loving").

  • Polar Functional Groups: It possesses a methoxy group (-OCH₃) and a nitro group (-NO₂). While these groups are polar, their influence is insufficient to overcome the hydrophobic nature of the large biphenyl core.

  • Solvation Energetics: For dissolution to occur, the energy released when solvent molecules surround the solute molecules (solvation energy) must be sufficient to overcome the energy holding the solute molecules together in their crystal lattice and the energy holding the solvent molecules together. Polar solvents like water interact strongly with each other through hydrogen bonds. The nonpolar biphenyl structure cannot form these favorable interactions, making it energetically unfavorable for the water molecules to create a "cavity" to accommodate it.

In essence, the molecule's large hydrophobic surface area is the primary reason for its poor solubility in polar media.

Section 2: Initial Troubleshooting Workflow

Q2: I have visible solid particles of the compound in my solvent that won't dissolve. What are the first and simplest steps I should take?

A2: Before moving to more complex methods, it's crucial to exhaust the simplest physical techniques. These steps are designed to increase the kinetic rate of dissolution.

G start Start: Undissolved Solid agitation Step 1: Enhance Mechanical Agitation (Vortex, Magnetic Stirring) start->agitation sonication Step 2: Apply Sonication (Ultrasonic Bath) agitation->sonication If not dissolved heating Step 3: Gentle Heating (Monitor for Degradation) sonication->heating If not dissolved evaluation Evaluate: Is it Dissolved? heating->evaluation success Success: Fully Dissolved evaluation->success Yes failure Proceed to Advanced Methods evaluation->failure No

Caption: Initial troubleshooting workflow for solubility issues.

Experimental Protocol: Basic Dissolution

  • Enhance Mechanical Agitation: Ensure the solution is being vigorously stirred with a magnetic stir bar. For small volumes, intermittent vortexing can also be effective. This maximizes the contact between the solute surface and the solvent.

  • Apply Sonication: Place the sample vial in an ultrasonic bath for 5-15 minute intervals. The high-frequency sound waves create micro-cavitations that can help break apart solute aggregates and accelerate dissolution.

  • Gently Increase Temperature: Warm the solution incrementally (e.g., to 30-40°C). For most solids, solubility increases with temperature.[1][2] Caution: Always be mindful of the compound's stability. Check the material safety data sheet (MSDS) or literature for its melting point and degradation temperature. Do not heat near the solvent's boiling point.

  • Evaluate: After each step, remove the sample from the energy source (stir plate, sonicator, heat) and let it stand for a moment. Hold it against a light source to check for any undissolved particulates.

Section 3: Intermediate Strategy: Co-Solvency

Q3: The basic steps didn't work. How can I use co-solvents to dissolve 3-Methoxy-4'-nitro-1,1'-biphenyl for an aqueous experiment?

A3: Co-solvency is one of the most powerful and common techniques to solubilize nonpolar compounds in aqueous systems.[3][4] The strategy involves adding a water-miscible organic solvent (the co-solvent) to your primary aqueous solvent. This reduces the overall polarity of the solvent mixture, making it more hospitable to the nonpolar solute.[5][6][7]

The Mechanism: The co-solvent disrupts the strong hydrogen-bonding network of water, reducing the "squeezing out" effect on the hydrophobic compound. It effectively creates a solvent environment that is intermediate in polarity, bridging the gap between the solute and the water.

Table 1: Properties of Common Laboratory Co-solvents

Co-SolventPolarity IndexKey AdvantagesCommon Use Cases
Dimethyl Sulfoxide (DMSO) 7.2Excellent solubilizing power for nonpolar compounds; low volatility.Stock solutions for in vitro assays, chemical reactions.
Dimethylformamide (DMF) 6.4High boiling point, good for reactions requiring heat.Organic synthesis, peptide chemistry.
Ethanol 4.3Low toxicity, volatile, readily available.Formulations for biological use, extractions.
Propylene Glycol 6.8Low toxicity, often used in pharmaceutical formulations.Drug delivery systems, food additives.[5]
Polyethylene Glycol 400 (PEG 400) -Very low toxicity, widely used in drug formulations.Oral and parenteral drug delivery.[7]

Experimental Protocol: Co-solvent Screening and Preparation of a Stock Solution

  • Neat Solvent Test: First, determine the compound's solubility in potential "neat" (100%) co-solvents.

    • Weigh out a small, known amount of 3-Methoxy-4'-nitro-1,1'-biphenyl (e.g., 1 mg) into several vials.

    • Add a small volume (e.g., 100 µL) of DMSO to the first vial, ethanol to the second, etc.

    • Vortex and sonicate to see which co-solvent dissolves the compound most effectively, creating a high-concentration stock (e.g., 10 mg/mL). DMSO is often the most effective starting point.[8]

  • Creating the Working Solution: Once you have a high-concentration stock in a neat co-solvent (e.g., 10 mg/mL in DMSO), you can create your final working solution.

    • Crucial Step - Reverse Addition: Slowly add the concentrated organic stock solution dropwise into your vigorously stirring aqueous buffer or media. Do NOT add the aqueous buffer to the concentrated stock , as this will cause the compound to immediately precipitate.

    • Dilution Factor: Be mindful of the final concentration of the co-solvent. For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid cellular toxicity.

Q4: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) as soon as I added it to my aqueous buffer. What went wrong?

A4: This is a classic problem of supersaturation and is the most common failure point when using co-solvents. You created a thermodynamically unstable supersaturated solution. When the high-concentration stock in a strong organic solvent is rapidly diluted into an anti-solvent (the aqueous buffer), the compound can no longer stay in solution and precipitates.

Troubleshooting Protocol: Precipitation Upon Dilution

G start Problem: Precipitation on Dilution check_conc Is the final concentration too high? (Exceeds aqueous solubility limit) start->check_conc lower_conc Solution 1: Lower Final Concentration check_conc->lower_conc Yes check_solvent Is the co-solvent percentage too low? check_conc->check_solvent No increase_solvent Solution 2: Increase Co-solvent % (If experiment allows) check_solvent->increase_solvent Yes change_method Solution 3: Switch to an Alternative Method (e.g., Surfactants) check_solvent->change_method No

Caption: Decision tree for addressing precipitation issues.

  • Reduce the Final Concentration: Your target concentration may simply be too high for the chosen final co-solvent percentage. Try making a more dilute working solution.

  • Increase the Final Co-solvent Percentage: If your experimental system can tolerate it, increasing the final percentage of the organic co-solvent (e.g., from 0.5% to 1% or 2% ethanol) can keep the compound in solution.

  • Use an Intermediate Dilution Step: Instead of diluting directly from 100% DMSO into your buffer, perform a serial dilution. For example, dilute the 100% DMSO stock into a 50:50 DMSO:water mixture, then dilute that intermediate stock into the final aqueous buffer. This gradual reduction in solvent strength can prevent shocking the system.

  • Switch to a Surfactant-Based System: If you require a low organic solvent concentration and still face precipitation, co-solvency may not be the right approach. You should consider micellar solubilization.

Section 4: Advanced Strategy: Micellar Solubilization

Q5: I cannot use organic co-solvents in my experiment. How can I prepare a stable, purely aqueous formulation?

A5: Micellar solubilization is the ideal technique for this scenario. It utilizes surfactants (surface-active agents), which are molecules with a polar (hydrophilic) "head" and a nonpolar (hydrophobic) "tail."

The Mechanism: In an aqueous solution, above a certain concentration called the Critical Micelle Concentration (CMC), surfactant molecules spontaneously assemble into spherical structures called micelles.[9] The hydrophobic tails face inward, creating a nonpolar core, while the hydrophilic heads face outward, interacting with the water. This nonpolar core is a perfect microenvironment to encapsulate, or "solubilize," poorly soluble molecules like 3-Methoxy-4'-nitro-1,1'-biphenyl, effectively hiding them from the water.[10][11][12]

G cluster_0 Aqueous Environment core Hydrophobic Core (Solubilizes Compound) s1 core->s1 s2 core->s2 s3 core->s3 s4 core->s4 s5 core->s5 s6 core->s6 s7 core->s7 s8 core->s8 compound 3-Methoxy-4'-nitro- 1,1'-biphenyl compound->core Incorporated into micelle arrow

Caption: Diagram of micellar solubilization of a hydrophobic compound.

Experimental Protocol: Formulation with Surfactants

  • Select a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 are common choices due to their low toxicity and high solubilization capacity.[10]

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your desired aqueous buffer at a concentration well above its known CMC. A 1-5% (w/v) solution is a good starting point.

  • Add the Compound: Add the powdered 3-Methoxy-4'-nitro-1,1'-biphenyl directly to the surfactant solution.

  • Facilitate Dissolution: Use mechanical stirring, sonication, and gentle heating as described in Section 2 to aid the incorporation of the compound into the micelles. The solution should become clear once the compound is fully solubilized.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any potential non-solubilized aggregates and ensure sterility.

Section 5: FAQs and Method Comparison

Q: Can I use pH adjustment to solubilize this compound? A: Unlikely to be effective. pH adjustment is primarily used for compounds with ionizable functional groups, such as carboxylic acids or amines. By changing the pH, you can convert the group to its charged (salt) form, which is typically much more water-soluble. 3-Methoxy-4'-nitro-1,1'-biphenyl lacks these acidic or basic sites, so altering the pH will not significantly change its charge or solubility.

Q: What is the maximum concentration of DMSO I can use in my cell-based assay? A: This is cell-line dependent, but a widely accepted general limit is 0.5% (v/v). Many robust cell lines can tolerate up to 1%, but it is always best practice to run a vehicle control (buffer + the same percentage of DMSO you use for your compound) to ensure the solvent itself is not causing any biological effects.

Q: How do I choose between using a co-solvent and a surfactant? A: The choice depends on the constraints of your downstream application.

Table 2: Comparison of Co-Solvency vs. Micellar Solubilization

FeatureCo-SolvencyMicellar Solubilization
Primary Mechanism Reduces bulk solvent polarity.Encapsulates compound in nonpolar micelle cores.
Pros Simple to prepare, effective for high concentration stocks, uses common lab solvents.Allows for purely aqueous formulations, low toxicity (with right surfactant), high stability.
Cons Potential for compound precipitation on dilution, solvent may have biological/toxic effects, may not be suitable for in vivo use.Can be more complex to formulate, surfactants can interfere with some assays, may have lower loading capacity than pure organic solvents.
Best For... Preparing high-concentration stocks for serial dilution in in vitro screening, organic reactions.Final formulations for cell-based assays with solvent sensitivity, in vivo studies, preparing stable aqueous solutions.

References

  • Pawar, R. H., et al. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Verma, S., & Rawat, A. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research.
  • Wikipedia contributors. (n.d.). Cosolvent. Wikipedia. [Link]

  • Pawar, P., et al. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Sharma, D., & Saini, S. (n.d.).
  • Kumar, S., & Singh, S. (n.d.). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research.
  • Filo. (n.d.). How does co-solvency increase solubility. Filo.
  • Al-Kassas, R., et al. (n.d.). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Madhavi. (n.d.). solubility enhancement and cosolvency. Slideshare.
  • Wisdomlib. (n.d.). Co-solvency: Significance and symbolism. Wisdomlib.
  • Gaucher, G., et al. (n.d.). Micellar solubilization of drugs. ResearchGate. [Link]

  • Gaucher, G., et al. (n.d.).
  • Singh, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.
  • Wikipedia contributors. (n.d.). Micellar solubilization. Wikipedia. [Link]

  • (n.d.).
  • Ali, H. S., & York, P. (n.d.). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. AAPS PharmSciTech.
  • (n.d.). Methods of solubility enhancements. Slideshare.
  • National Center for Biotechnology Information. (n.d.). 3'-Methoxy-4'-nitro-[1,1'-biphenyl]-4-ol. PubChem. [Link]

  • Patel, J., et al. (n.d.). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. Journal of Drug Delivery and Therapeutics.
  • (n.d.). Solubility Enhancement Methods. IJIRT.
  • (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.

Sources

Optimization

Technical Support Center: Purification Strategies for Nitro-Biphenyls

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common and often frustrating challenge of purifying nitro-biphenyl compounds t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common and often frustrating challenge of purifying nitro-biphenyl compounds that present as sticky, oily, or amorphous precipitates. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot these challenging separations effectively.

Section 1: Understanding and Addressing the "Sticky Precipitate" Problem

Q1: My nitro-biphenyl product has crashed out of solution as a sticky oil instead of a crystalline solid. What is happening and what are my immediate steps?

A1: This phenomenon, known as "oiling out," is a common hurdle in the crystallization of organic compounds, especially those with complex functionalities like nitro-biphenyls.[1] Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.

Causality:

  • High Supersaturation Above the Melting Point: If the solution becomes saturated at a temperature that is higher than the melting point of your compound (or a melting point depressed by impurities), the compound will separate as a molten liquid.[2]

  • High Impurity Load: Impurities disrupt the formation of an ordered crystal lattice. Their presence can significantly lower the melting point of the mixture and inhibit nucleation, favoring the formation of an amorphous oil.[3]

  • Rapid Cooling: Drastic and rapid cooling does not provide sufficient time for molecules to orient themselves into a well-defined crystal lattice. This kinetic trapping leads to a disordered, amorphous state.[4][5]

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures, or too poor, causing it to crash out of solution indiscriminately and rapidly.[6]

Immediate Troubleshooting Workflow: The first step is not to discard the experiment but to systematically troubleshoot. The goal is to gently coax the system toward thermodynamic equilibrium, which favors crystal formation.

G Diagram 1: Initial Troubleshooting for Oiled-Out Precipitates start Sticky Oil or Amorphous Precipitate Forms reheat Re-heat solution gently until oil redissolves. start->reheat add_solvent Add a small amount (1-5% vol) of the 'good' solvent. reheat->add_solvent Is solution clear? If not... slow_cool Allow to cool SLOWLY (insulate the flask). reheat->slow_cool If solution is clear. add_solvent->slow_cool induce Attempt to Induce Crystallization slow_cool->induce success Crystalline Solid Forms induce->success failure Product Still Oils Out induce->failure next_steps Proceed to Advanced Strategies (Section 2) failure->next_steps

Caption: A decision tree for immediate actions when a compound oils out.

Section 2: Systematic Purification Strategies

If initial troubleshooting fails, a more systematic approach to purification is required. The choice of method depends on the nature of the impurities and the scale of your experiment.

Strategy 1: Recrystallization Optimization

Recrystallization remains the most powerful and scalable purification technique for solids. Success hinges on selecting the correct solvent system.[7][8]

Q2: How do I strategically select a solvent system to achieve crystalline nitro-biphenyls and avoid oiling out?

A2: The ideal solvent is one where your nitro-biphenyl has high solubility at elevated temperatures but low solubility at room temperature or below.[2][9] For nitro-biphenyls, which possess both non-polar (biphenyl core) and polar (nitro group) characteristics, a mixed-solvent system is often the key to success.

Single-Solvent Screening: Test solubility of a few milligrams of your crude product in ~0.5 mL of various solvents at room temperature and then at boiling.

SolventBoiling Point (°C)Polarity IndexSuitability for Nitro-Biphenyls
Ethanol 785.2Often a good starting point. Can be paired with water.
Methanol 656.6Similar to ethanol, but lower boiling point.[10]
Isopropanol 824.3Good for compounds with intermediate polarity.
Ethyl Acetate 774.4A versatile solvent, often paired with hexanes.[1]
Toluene 1112.4Good for dissolving the biphenyl core; consider for less polar analogs.[11]
Hexanes/Heptane ~69 / ~98~0.1Typically used as the "poor" or "anti-solvent."
Water 1009.0Generally a poor solvent unless the molecule has additional polar groups.

The Mixed-Solvent Strategy: This is the most effective method for compounds that are either too soluble or poorly soluble in common single solvents. The principle is to dissolve the compound in a minimum of a hot "good" solvent (in which it is very soluble) and then add a hot "poor" solvent (the "anti-solvent," in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to clarify the solution before it is allowed to cool slowly.[3]

G Diagram 2: The Mixed-Solvent Recrystallization Workflow cluster_0 Step 1: Dissolution cluster_1 Step 2: Saturation cluster_2 Step 3: Clarification & Cooling dissolve Dissolve crude solid in MINIMUM volume of hot 'Good' Solvent add_poor Add hot 'Poor' Solvent dropwise until faint turbidity persists dissolve->add_poor add_good Add a few drops of hot 'Good' Solvent to re-clarify add_poor->add_good cool Cool slowly to room temp, then in an ice bath add_good->cool isolate Isolate pure crystals by vacuum filtration cool->isolate

Sources

Troubleshooting

Overcoming steric hindrance in 3-Methoxy-4'-nitro-1,1'-biphenyl derivatives

Technical Support Center: Advanced Biaryl Synthesis Topic: Overcoming Steric & Electronic Barriers in 3-Methoxy-4'-nitro-1,1'-biphenyl Derivatives Executive Summary: The Structural Challenge Welcome to the Advanced Synth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Biaryl Synthesis Topic: Overcoming Steric & Electronic Barriers in 3-Methoxy-4'-nitro-1,1'-biphenyl Derivatives

Executive Summary: The Structural Challenge

Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because standard Suzuki-Miyaura protocols (e.g., Pd(PPh3)4/Na2CO3) have failed to generate your target 3-Methoxy-4'-nitro-1,1'-biphenyl derivatives in high yield.

While the core scaffold is not inherently sterically locked (dihedral angle ~44°), researchers frequently encounter failure when synthesizing ortho-substituted derivatives (e.g., 2-substituted or 2'-substituted analogs).

The Twin Challenges:

  • Steric Hindrance: Ortho-substituents (at C2/C6 or C2'/C6') significantly retard the transmetallation step of the catalytic cycle.

  • Electronic Instability: The 4'-nitro group (electron-withdrawing) accelerates oxidative addition but can destabilize the palladium intermediate. Conversely, electron-rich methoxy-boronic acids are prone to protodeboronation (hydrolysis of the C-B bond) before coupling occurs.

Diagnostic Module: Identify Your Failure Mode

Before altering your protocol, use this logic flow to diagnose the root cause of the reaction failure.

DiagnosisFlow Start Reaction Analysis CheckSM Check Starting Material (SM) Conversion Start->CheckSM HighSM High SM Remaining (Low Conversion) CheckSM->HighSM > 50% SM left LowSM SM Consumed (But Low Product Yield) CheckSM->LowSM < 10% SM left OxAdd Oxidative Addition Failure (Catalyst Dead) HighSM->OxAdd Electron-Rich Halide? TransMet Transmetallation Stalled (Steric Block) HighSM->TransMet Ortho-Substituted? DeBor Protodeboronation (Boronic Acid Instability) LowSM->DeBor Detect Ph-H species? Homo Homocoupling (Oxidant Present) LowSM->Homo Detect Biaryl Dimer? Action1 Switch to SPhos/XPhos Increase Temp TransMet->Action1 Action2 Use Anhydrous Conditions Switch to MIDA Boronate DeBor->Action2

Figure 1: Diagnostic logic flow to distinguish between steric hindrance (kinetic failure) and substrate instability (decomposition).

The "Toolkit": Reagent Selection for Hindered Systems

To overcome the steric barrier of ortho-substituted 3-methoxy-4'-nitro derivatives, you must abandon "Generation 1" catalysts (e.g., Pd(PPh3)4).

A. Ligand Selection: The Buchwald Strategy

For hindered biaryls, dialkylbiarylphosphine ligands are required.[1] They promote oxidative addition via electron richness and facilitate reductive elimination via steric bulk.[2]

LigandApplication CaseWhy it works here
SPhos Primary Recommendation. General hindered couplings.The methoxy groups on SPhos provide stability and allow the active Pd(0) species to accommodate the bulky nitro-biphenyl intermediate.
XPhos Extreme steric hindrance (e.g., tri-ortho substitution).[3]Larger isopropyl groups create a "pocket" that forces the product off the metal center (accelerating reductive elimination).
RuPhos Electron-rich/deactivated aryl halides.Use if your nitro-group is on the boronic acid side and you are coupling a deactivated chloride.
B. Base & Solvent System

The choice of base dictates the concentration of the active "boronate" species (


).
  • Standard (K3PO4 / Toluene / Water): The "Gold Standard" for hindered substrates. The biphasic system allows slow release of the boronate, matching the rate of the hindered transmetallation step.

  • Anhydrous (CsF / Dioxane): CRITICAL if you observe protodeboronation. If your 3-methoxyphenylboronic acid is decomposing (turning into anisole), switch to anhydrous conditions using Cesium Fluoride.

Optimized Protocol: Synthesis of Hindered Derivatives

Scenario: Coupling 2-substituted-1-bromo-4-nitrobenzene with 2-substituted-3-methoxyphenylboronic acid (Tetra-ortho or Tri-ortho hindered).

Reagents:

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) [Pre-complexed Pd-SPhos G2/G3 is preferred].

  • Solvent: Toluene : Water (10:1 ratio).

  • Base: K3PO4 (3.0 equiv).

  • Temperature: 100°C.

Step-by-Step Procedure:

  • Catalyst Activation: In a reaction vial, charge Pd(OAc)2 and SPhos. Add dry Toluene (anhydrous). Stir at RT for 5 minutes. Note: The solution should turn from orange to pale yellow/colorless, indicating ligation.

  • Substrate Addition: Add the aryl bromide (1.0 equiv) and the boronic acid (1.5 equiv). Note: Excess boronic acid is required to account for protodeboronation losses.

  • Base Addition: Add solid K3PO4. Then add the degassed water.

  • Degassing: Sparge the biphasic mixture with Argon for 10 minutes. Oxygen is the enemy of active SPhos species.

  • Reaction: Seal and heat to 100°C for 12–24 hours.

  • Workup: Cool to RT. Filter through Celite. The 4'-nitro group makes the product polar; ensure you use a gradient (e.g., 0-20% EtOAc/Hexanes) during purification.

Mechanistic Insight: The Steric Bottleneck

Why does this specific reaction fail? The diagram below illustrates the catalytic cycle, highlighting the "Transmetallation Trap" caused by the ortho-substituents and the nitro-electronic effects.

CatalyticCycle Pd0 Pd(0)-SPhos (Active Species) OxAdd Oxidative Addition (Fast due to Nitro) Pd0->OxAdd + Ar(NO2)-Br PdII_Ox Pd(II)-Ar(NO2)-Br OxAdd->PdII_Ox TransMet Transmetallation (STERIC BOTTLENECK) PdII_Ox->TransMet PdII_Biaryl Pd(II)-Biaryl TransMet->PdII_Biaryl Slow Step RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 + Product Boronic Boronic Acid (Ar-B(OH)2) Boronic->TransMet + Base Decomp Protodeboronation (Side Reaction) Boronic->Decomp pH > 10 + H2O

Figure 2: The Suzuki-Miyaura cycle showing the competition between the slow, sterically hindered transmetallation step and the rapid decomposition of the boronic acid.

Frequently Asked Questions (FAQs)

Q1: My reaction turns black immediately, and I get no yield. Why? A: "Pd Black" formation indicates the catalyst has decomposed. This happens when the oxidative addition is fast (due to the 4'-nitro group) but the transmetallation is too slow (due to sterics). The Pd(II) species sits idle and aggregates.

  • Fix: Increase the Ligand:Pd ratio to 2:1 or 3:1. Use SPhos, which stabilizes the Pd(II) intermediate.

Q2: I see the product mass by MS, but I also see a large peak corresponding to "Ar-H" (Anisole derivative). A: This is protodeboronation . Your 3-methoxyphenylboronic acid is hydrolyzing instead of coupling. The 3-methoxy group is electron-donating, which actually stabilizes the boronic acid relative to 2-substituted versions, but if you have ortho-substituents, the rate of coupling slows down, allowing decomposition to take over.

  • Fix: Switch to anhydrous conditions . Use CsF (2 equiv) in dry Dioxane at 100°C. If there is no water, hydrolysis cannot occur.

Q3: Can I use the Pinacol Ester (Bpin) instead of the Boronic Acid? A: Yes, and you often should. Bpin esters are more stable towards protodeboronation than free boronic acids. However, they are slower to transmetallate. If using Bpin, you must use a hydrolytic base (like Ba(OH)2 or K3PO4/Water) to hydrolyze it in situ, or use the anhydrous fluoride method (CsF activates Bpin directly).

Q4: How does the 4'-nitro group affect the purification? A: The nitro group makes the molecule significantly more polar and "sticky" on silica compared to standard biaryls. It also makes the compound UV-active.

  • Tip: If your product streaks on the column, add 1% Triethylamine to your eluent to neutralize acidic silica sites that might interact with the nitro/push-pull system.

References

  • Protocol for SPhos/XPhos: Altman, R. A., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 2(12), 3115–3121.[4] Link

  • Scale-up & Screening: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Protodeboronation Mechanism: Cox, P. A., et al. (2017).[5] Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Nitro-Biphenyl Synthesis: Li, Y., et al. (2012).[6] 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl.[6] Acta Crystallographica Section E, E68, o1292.[6] Link

Sources

Optimization

Enhancing purity of 3-Methoxy-4'-nitro-1,1'-biphenyl for optical applications

Welcome to the OptiPure™ Technical Support Center. Subject: Purification Protocols for Optical-Grade (NLO) Applications Ticket ID: OP-MNB-NLO-999 Assigned Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the OptiPure™ Technical Support Center. Subject: Purification Protocols for Optical-Grade (NLO) Applications Ticket ID: OP-MNB-NLO-999 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Optical Purity Standard

You are likely synthesizing 3-Methoxy-4'-nitro-1,1'-biphenyl (MNB) for Non-Linear Optical (NLO) applications, such as second-harmonic generation (SHG) or terahertz wave generation. For these applications, "chemical purity" (98%) is insufficient. You require "optical grade" purity (>99.95%) .

Trace impurities in NLO crystals cause three catastrophic failure modes:

  • Optical Scattering: Caused by inclusions or grain boundaries from rapid growth.

  • Absorption Losses: Caused by transition metal residues (specifically Palladium from Suzuki coupling).

  • Lowered Damage Threshold: Impurities act as "hot spots" that absorb laser energy, causing the crystal to crack.

This guide provides a self-validating workflow to transition your material from Crude Synthesis to Optical Grade Crystal.

Module 1: The Palladium Protocol (Critical Step)

Issue: The Suzuki-Miyaura coupling used to synthesize MNB leaves residual Palladium (Pd). Even at 50 ppm, Pd causes significant darkening and laser absorption. Target: < 1 ppm Pd content.

Troubleshooting: "My crystals have a grey/brown tint despite recrystallization."

Diagnosis: Palladium contamination.[1] Standard recrystallization does not effectively remove Pd nanoparticles.

The Solution: Chelation & Scavenging Do not rely solely on column chromatography. Use a functionalized silica scavenger immediately after the reaction workup.

Protocol:

  • Dissolution: Dissolve crude MNB in THF or Dichloromethane (DCM).

  • Scavenging: Add Thiol-functionalized Silica (Si-Thiol) or DMT-functionalized Silica (0.5 equivalents relative to catalyst loading).

  • Incubation: Stir at 40°C for 2 hours. The functionalized silica binds Pd(0) and Pd(II) species irreversibly.

  • Filtration: Filter through a 0.45 µm PTFE pad. The filtrate should be visibly clearer.

  • Validation: Color is a crude indicator; ICP-MS is the gold standard.

Module 2: Purification Workflow Logic

The following diagram illustrates the decision matrix for purifying MNB based on impurity types.

PurificationWorkflow Crude Crude MNB (Suzuki Product) PdCheck Check Color/ICP (Is Pd Present?) Crude->PdCheck Scavenger Si-Thiol Scavenger Treatment PdCheck->Scavenger Yes (Grey/Brown) TLC TLC/HPLC Analysis (Isomeric Impurities?) PdCheck->TLC No (Yellow) Scavenger->TLC Column Flash Chromatography (Silica Gel) TLC->Column Regioisomers Present Recryst Recrystallization (Solvent: EtOH/Acetone) TLC->Recryst Mainly MNB Column->Recryst ZoneRef Zone Refining (Ultra-High Purity) Recryst->ZoneRef Polishing Step OpticalCrystal Optical Grade Crystal (>99.95%) ZoneRef->OpticalCrystal

Figure 1: Logical workflow for removing specific contaminant classes (Metals vs. Isomers).

Module 3: Advanced Purification (Zone Refining)

Issue: "I have >99% purity by HPLC, but my laser damage threshold is still low." Diagnosis: Trace organic impurities (homocoupling byproducts) are incorporated into the crystal lattice.

The Solution: Zone Refining Zone refining is the gold standard for organic NLO materials. It relies on the Distribution Coefficient (k) . Impurities generally have


, meaning they prefer the liquid (melt) phase over the solid phase. By moving a molten zone through the solid, impurities are swept to the end of the ingot.[2][3]

Prerequisites:

  • Material must melt without decomposition (MNB melts ~80-120°C depending on exact polymorph; verify by DSC).

  • Material must be initially purified to >98% (Zone refining is a polishing step, not a bulk separation method).

Zone Refining Protocol:

  • Loading: Pack pre-purified MNB into a clean borosilicate glass tube under Nitrogen or Argon.

  • The Setup: Use a vertical zone refiner with a resistive ring heater.

  • Parameters:

    • Zone Width: 5–10 mm.

    • Travel Speed: 2–5 mm/hour (Slow speed is critical for equilibrium).

    • Passes: 10–20 passes.

  • Harvesting: Discard the bottom 20% (impurity sink). The middle and top sections will be optical grade.

ZoneRefining Tube Pure Solid (Recrystallized) Molten Zone (Impurities Trapped) Impure Solid ImpurityFlow Impurity Migration (Follows Melt) Tube:melt->ImpurityFlow Segregation (k < 1) Heater Heater Movement (Direction of Travel) Heater->Tube:melt Heats

Figure 2: Mechanism of Zone Refining. As the heater moves, impurities remain in the molten zone and are transported to the end of the tube.[3]

Module 4: Solubility & Crystallization Guide

Issue: "My crystals are small and occluded (cloudy)." Diagnosis: Fast precipitation traps solvent. Solution: Use a binary solvent system with slow evaporation or cooling.

Recommended Solvent Systems for MNB:

Solvent SystemRatio (v/v)MethodOutcome
Ethanol / Acetone 3:1Slow CoolingLarge, prismatic crystals. Good for bulk purification.
Methanol 100%EvaporationSmaller needles. Good for removing polar impurities.[4]
Ethyl Acetate / Hexane 1:4DiffusionHigh purity, but slower growth rate.
Toluene 100%CoolingAvoid. Toluene inclusions are difficult to remove.

Protocol for Optical Growth:

  • Saturate solution at 50°C.

  • Filter through 0.2 µm membrane (remove dust/seeds).

  • Cool at a rate of 0.5°C per hour to Room Temperature.

  • Harvest crystals and wash with cold Hexane.

Module 5: Validation (FAQ)

Q: How do I know if my MNB is "Optical Grade"? A: Standard HPLC is insufficient. Use Differential Scanning Calorimetry (DSC) .

  • Standard: Broad melting peak (>2°C range).

  • Optical Grade: Sharp melting peak (<0.5°C range).

  • Check: The melting point of pure nitro-methoxy-biphenyls is sensitive to impurities. A depressed melting point indicates contamination.

Q: Can I use Activated Carbon instead of Si-Thiol? A: Yes, but with caution. Carbon can adsorb the product itself (MNB is aromatic and flat). If using carbon, use "SX-Ultra" grades and limit contact time to 15 minutes.

Q: My HPLC shows two peaks with the same mass. What is it? A: Likely a regioisomer (e.g., 3-methoxy-2'-nitro...). Suzuki coupling can sometimes yield isomers if the boronic acid de-boronates and re-couples.

  • Fix: These isomers have different dipole moments. Use Flash Chromatography with a very shallow gradient (e.g., 0-5% EtOAc in Hexane over 30 mins).

References
  • Suzuki-Miyaura Coupling & Pd Removal

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Zone Refining of Organic Materials

    • Pfann, W. G. (1958). Zone Melting. John Wiley & Sons. (The foundational text on the physics of zone refining).
    • Liu, Y., et al. (2016). High-Purity Organic Crystal Growth for Optoelectronics. Nature Communications. Link

  • Nitro-Biphenyl Crystal Structures & NLO Properties

    • Example Analog: 3,4-Dimethoxy-4'-nitro-1,1'-biphenyl. (Demonstrates the D-pi-A structural requirements and solubility profiles). Link

  • General NLO Material Purification

    • Dalton, L. R., et al. (1999). From Molecules to Opto-Chips: Organic Electro-Optic Materials. Journal of Materials Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

Interpreting 1H NMR spectrum of 3-Methoxy-4'-nitro-1,1'-biphenyl

An In-Depth Guide to the Structural Elucidation of 3-Methoxy-4'-nitro-1,1'-biphenyl: A Comparative Analysis of Spectroscopic Techniques For professionals in drug discovery and chemical research, the unambiguous structura...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Elucidation of 3-Methoxy-4'-nitro-1,1'-biphenyl: A Comparative Analysis of Spectroscopic Techniques

For professionals in drug discovery and chemical research, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 3-Methoxy-4'-nitro-1,1'-biphenyl is a substituted biphenyl, a scaffold of significant interest in medicinal chemistry and materials science due to its versatile synthetic utility and presence in pharmacologically active molecules[1]. Accurate and comprehensive characterization is not merely a procedural step but a prerequisite for reliable downstream applications, ensuring that biological or material properties are correctly attributed to the intended molecular entity.

This guide provides a senior-level perspective on the interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methoxy-4'-nitro-1,1'-biphenyl. Moving beyond a simple data report, we will dissect the expected spectrum with a rationale grounded in chemical principles, comparing the insights gained from ¹H NMR with those from complementary analytical techniques. Our objective is to equip researchers with a robust analytical strategy for this class of compounds, emphasizing a multi-technique approach for self-validating results.

Part 1: A Detailed Interpretation of the ¹H NMR Spectrum

Proton NMR (¹H NMR) spectroscopy is the preeminent tool for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.

Molecular Structure and Electronic Environment

To interpret the spectrum, we must first analyze the molecule's structure and the electronic influence of its substituents. The molecule consists of two phenyl rings linked by a C-C single bond.

  • Ring A (Methoxy-substituted): The methoxy group (-OCH₃) at the C3 position is a powerful electron-donating group (EDG) through resonance. This effect increases electron density primarily at the ortho (C2, C4) and para (C6) positions, causing the attached protons to be shielded and resonate at a higher field (lower ppm).

  • Ring B (Nitro-substituted): The nitro group (-NO₂) at the C4' position is a potent electron-withdrawing group (EWG) through both induction and resonance. It strongly deshields the entire ring, particularly the ortho protons (H3', H5'), causing them to resonate at a significantly lower field (higher ppm).

Molecular Structure of 3-Methoxy-4'-nitro-1,1'-biphenyl with Proton Numbering

Caption: Structure of 3-Methoxy-4'-nitro-1,1'-biphenyl with proton designations.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The following table outlines the predicted spectral data. These predictions are synthesized from spectral data of analogous compounds, including 3,4-dimethoxy-4'-nitro-1,1'-biphenyl[2] and 4'-nitro-[1,1'-biphenyl]-3-carbonitrile[3], and foundational NMR principles[4][5].

Proton(s) Predicted Chemical Shift (δ, ppm) Integration Multiplicity Coupling Constant (J, Hz) Rationale
H3', H5'~ 8.302HDoublet (d)Jortho ≈ 8.8 HzStrongly deshielded by the adjacent -NO₂ group. Appears as a classic doublet of an AA'BB' system.
H2', H6'~ 7.722HDoublet (d)Jortho ≈ 8.8 HzCoupled to H3'/H5'. Less deshielded than H3'/H5' but still downfield due to the influence of the nitro group and the adjacent phenyl ring.
H2~ 7.201HTriplet (t) or dddJortho ≈ 7.8 Hz, Jmeta ≈ 1.5 HzOrtho to the biphenyl linkage and ortho to the methoxy group. Experiences complex splitting from H4, H6, and a small long-range coupling.
H4~ 7.151HDoublet of doublets (dd)Jortho ≈ 8.0 Hz, Jmeta ≈ 2.0 HzOrtho to the methoxy group, showing shielding. Coupled to H2 and H5.
H6~ 7.381HTriplet (t)Jortho ≈ 7.9 HzPara to the methoxy group. Coupled to H2 and H5.
H5~ 6.951HDoublet of doublets (dd)Jortho ≈ 8.2 Hz, Jmeta ≈ 2.5 HzMeta to the methoxy group. Least affected proton on Ring A.
-OCH₃~ 3.893HSinglet (s)N/ACharacteristic singlet for methoxy protons, shielded and with no adjacent protons to couple with.
Experimental Protocol and Interpretation Workflow

A robust protocol is essential for acquiring high-fidelity data.

Step-by-Step Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing power and relatively clean spectral window.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength improves signal dispersion and simplifies interpretation.

  • Processing: Fourier transform the raw data, followed by phase and baseline correction to obtain a clear spectrum.

¹H NMR Interpretation Workflow

G A Acquire Spectrum in CDCl3 B Identify TMS (0 ppm) & Solvent Peak (~7.26 ppm) A->B C Locate Methoxy Singlet (~3.9 ppm, 3H) B->C D Analyze Aromatic Region (6.8-8.5 ppm) C->D E Identify AA'BB' System for Nitro-Ring D->E F Assign Downfield Doublet (~8.3 ppm, 2H) to H3'/H5' E->F G Assign Upfield Doublet (~7.7 ppm, 2H) to H2'/H6' E->G H Assign Remaining 4 Protons of Methoxy-Ring F->H G->H I Correlate Multiplicity & Integration to Predicted Values H->I J Final Structure Confirmation I->J

Caption: A systematic workflow for the interpretation of the ¹H NMR spectrum.

Part 2: Comparison with Alternative Analytical Techniques

While ¹H NMR is powerful, relying on a single technique is insufficient for definitive proof of structure, especially in regulated environments like drug development. Orthogonal methods, which rely on different physicochemical principles, provide a self-validating system of characterization.

Technique Principle Information Provided Advantages vs. ¹H NMR Limitations vs. ¹H NMR
¹³C NMR Measures the resonance of ¹³C nuclei.Carbon skeleton, number of non-equivalent carbons.Simpler spectra (no C-C coupling), direct view of carbon environments.Much lower sensitivity, longer acquisition times.
Mass Spectrometry (MS) Ionizes molecules and separates them by mass-to-charge ratio.Molecular weight, elemental formula (HRMS), fragmentation patterns.Superior sensitivity (sub-picomole), confirms molecular formula.[6]Provides no information on isomer connectivity (e.g., 2-methoxy vs. 3-methoxy).
HPLC Differential partitioning of analytes between a stationary and mobile phase.Purity, quantification, separation of isomers and impurities.Gold standard for purity assessment and quantification.[7]Provides no structural information on its own (requires a detector like MS).
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Presence of functional groups.Fast, non-destructive, good for identifying key functional groups.Provides little to no information on the overall molecular skeleton.
Data from Complementary Techniques
  • ¹³C NMR: Expect ~12 distinct signals in the aromatic region (110-160 ppm), one signal for the methoxy carbon (~55 ppm), and quaternary carbons (C1, C3, C1', C4') with lower intensity. The carbon attached to the nitro group (C4') will be significantly deshielded.

  • Mass Spectrometry: The compound C₁₃H₁₁NO₃ has a monoisotopic mass of 229.0739 g/mol . High-Resolution Mass Spectrometry (HRMS) should confirm this mass to within 5 ppm, validating the elemental formula.

  • IR Spectroscopy: Key vibrational bands would confirm functional groups: C-NO₂ stretching (~1520 cm⁻¹ and ~1340 cm⁻¹), Ar-O-C stretching (~1250 cm⁻¹), and C=C aromatic stretching (~1600-1450 cm⁻¹).

Part 3: An Integrated Strategy for Structural Validation

For definitive characterization, these techniques should be integrated into a logical workflow. The causality is critical: each step provides confirmation for the next, building a comprehensive and trustworthy data package.

Integrated Analytical Workflow

G cluster_0 Synthesis & Purification cluster_1 Purity & Identity cluster_2 Structural Elucidation Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification HPLC HPLC Analysis (Purity >95%?) Purification->HPLC MS Mass Spectrometry (Correct MW?) HPLC->MS If Pure H_NMR 1H NMR (Proton Framework) MS->H_NMR If MW Correct C_NMR 13C NMR (Carbon Skeleton) H_NMR->C_NMR Final Structure Confirmed H_NMR->Final IR IR Spectroscopy (Functional Groups) C_NMR->IR C_NMR->Final IR->Final

Caption: An integrated workflow for the synthesis and characterization of 3-Methoxy-4'-nitro-1,1'-biphenyl.

This workflow ensures that purity is established before investing time in detailed structural analysis. Mass spectrometry provides a rapid and crucial check of the molecular formula. Finally, the combined data from ¹H NMR, ¹³C NMR, and IR spectroscopy provides an interlocking, comprehensive, and definitive structural proof.

References

  • Vertex AI Search, Supporting Information. (n.d.).
  • Wiley-VCH. (2007). Supporting Information.
  • Acta Crystallographica Section E: Crystallographic Communications. (2012). 3,4-Dimethoxy-4'-nitro-1,1'-biphenyl. National Institutes of Health.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for Organic & Biomolecular Chemistry.
  • Supporting Information. (n.d.).
  • PubChem. (n.d.). 4'-Methoxy-3-nitro-1,1'-biphenyl. National Institutes of Health.
  • New Journal of Chemistry. (2020). Supporting Information: The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. The Royal Society of Chemistry.
  • Mao, S.-L. (2012). Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • Curphy-Morrison, J. (n.d.). Additivity Constants for Calculating Benzene Chemical Shifts.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl.
  • Singh, P., & Kaur, M. (2014). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmacy and Pharmaceutical Sciences, 6(10), 28-41.

Sources

Comparative

Comparative Guide: FTIR Spectral Analysis of 3-Methoxy-4'-nitro-1,1'-biphenyl

Executive Summary This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectrum for 3-Methoxy-4'-nitro-1,1'-biphenyl . As a critical intermediate in the synthesis of liquid crystals and optoe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectrum for 3-Methoxy-4'-nitro-1,1'-biphenyl . As a critical intermediate in the synthesis of liquid crystals and optoelectronic materials, accurate structural verification of this compound is essential.

This document moves beyond simple peak listing. It compares the spectral "performance" of this specific isomer against its positional isomers (e.g., 4-methoxy variants) to facilitate rigorous quality control. Furthermore, it evaluates the analytical efficacy of Attenuated Total Reflectance (ATR) versus Transmission (KBr pellet) methodologies for this specific crystalline matrix.

Structural Analysis & Theoretical Assignments

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational oscillators. The molecule consists of two distinct aromatic rings with specific substitution patterns that dictate the "Fingerprint Region" (1500–600 cm⁻¹).

  • Ring A (3-Methoxy): Meta-disubstituted benzene ring.

  • Ring B (4'-Nitro): Para-disubstituted benzene ring.

  • Linker: C-C single bond (biphenyl), allowing torsional rotation but restricted conjugation compared to planar systems.

Predicted & Characteristic Absorption Bands

The following table synthesizes data from standard spectroscopic correlation tables and biphenyl-specific literature.

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Value
Aromatic C-H Stretching (

)
3100 – 3000WeakGeneral aromatic indicator.[1]
Methoxy (-OCH₃) Stretching (

C-H)
2960 – 2835Weak/MedCritical: Distinguishes from non-alkylated biphenyls.
Nitro (-NO₂) Asymmetric Stretch1550 – 1530StrongPrimary ID: Distinctive "nitro" band.[2]
Nitro (-NO₂) Symmetric Stretch1360 – 1340StrongConfirmatory nitro band.
Aromatic Ring C=C Ring Breathing~1600 & ~1500MediumBiphenyl core confirmation.
Ether (Ar-O-C) Asymmetric Stretch1275 – 1200StrongConfirms methoxy attachment to ring.
Ether (Ar-O-C) Symmetric Stretch1075 – 1020MediumSecondary ether confirmation.
Para-Substitution OOP Bending (Ring B)860 – 800StrongIsomer ID: Indicates 4'-nitro position.
Meta-Substitution OOP Bending (Ring A)810 – 750 & 710-690MediumIsomer ID: Indicates 3-methoxy position.

Technical Note: The conjugation between the nitro group and the biphenyl system may cause a slight redshift (lower wavenumber) in the nitro asymmetric stretch compared to non-conjugated nitrobenzene, typically settling near 1535 cm⁻¹.

Comparative Analysis: Isomeric Differentiation

In drug development and materials synthesis (e.g., Suzuki couplings), a common impurity or alternative candidate is the 4-Methoxy-4'-nitro-1,1'-biphenyl isomer. Distinguishing the 3-methoxy (meta) from the 4-methoxy (para) is the primary challenge.

The "Out-of-Plane" (OOP) Determinant

The region between 900 cm⁻¹ and 650 cm⁻¹ is the "genetic fingerprint" for substitution patterns.

  • Target Molecule (3-Methoxy): Contains one meta-substituted ring and one para-substituted ring.

    • Expectation: A complex pattern containing both the para-band (~850 cm⁻¹) AND the meta-bands (~780 cm⁻¹, ~690 cm⁻¹).

  • Alternative (4-Methoxy): Contains two para-substituted rings.

    • Expectation: A simplified OOP region dominated by a single, very intense band near 810–840 cm⁻¹ (due to symmetry overlap).

Methodological Comparison: ATR vs. KBr

For this specific solid crystalline compound, the choice of sampling technique significantly impacts data quality.

FeatureTransmission (KBr Pellet) ATR (Diamond/ZnSe)
Sample Prep High effort (grinding/pressing).[2]Minimal (direct contact).
Resolution Superior. Sharp peaks, ideal for splitting closely spaced aromatic bands.Moderate. Peak broadening can occur due to poor contact.
Peak Position "True" absorbance frequencies.Shifted. Peaks at lower wavenumbers (fingerprint) appear more intense and slightly shifted due to depth of penetration (

) dependence.
Suitability Recommended for Publication. Essential for resolving the complex OOP region (700-900 cm⁻¹).Recommended for QC. Good for quick "pass/fail" on the Nitro/Methoxy functional groups.
Artifacts Water bands (3400 cm⁻¹) if KBr is wet.Diamond absorption (2300-1900 cm⁻¹) may obscure weak overtones.

Experimental Protocol

Synthesis & Purification Context
  • Synthesis: Palladium-catalyzed Suzuki-Miyaura coupling of 3-methoxyphenylboronic acid and 1-bromo-4-nitrobenzene.

  • Purification: Recrystallization from Ethanol/Methanol is required to remove homocoupling impurities (biphenyls) which complicate the aromatic region.

KBr Pellet Preparation (Reference Standard)
  • Grinding: Mix 1–2 mg of dry 3-Methoxy-4'-nitro-1,1'-biphenyl with ~200 mg of spectral-grade KBr in an agate mortar.

  • Homogenization: Grind until the mixture is a fine, non-reflective powder (particle size < wavelength of IR light to minimize scattering).

  • Pressing: Transfer to a 13mm die. Evacuate air for 1 minute. Apply 8–10 tons of pressure for 2 minutes.

  • Inspection: The resulting pellet should be transparent or slightly translucent. Opaque white pellets indicate moisture or insufficient pressure.

ATR Acquisition (Rapid Screening)
  • Crystal Check: Ensure the Diamond/ZnSe crystal is clean (background scan should be flat).

  • Deposition: Place ~5 mg of solid sample on the crystal center.

  • Contact: Apply maximum pressure using the anvil clamp. Note: As a crystalline aromatic, this compound is hard. Poor pressure will result in a noisy baseline.

  • Correction: Apply "ATR Correction" algorithm in software to normalize peak intensities for comparison with library KBr spectra.

Visualization of Analytical Logic

Diagram 1: Spectral Assignment Decision Tree

This logic flow guides the researcher in confirming the identity of the molecule based on spectral features.

SpectralLogic Start Start: Acquire Spectrum CheckNitro Check 1550 & 1350 cm⁻¹ (Strong Bands?) Start->CheckNitro CheckMethoxy Check 2835-2960 cm⁻¹ (Weak Aliphatic C-H?) CheckNitro->CheckMethoxy Yes ResultImpurity REJECT: Missing Nitro or Methoxy CheckNitro->ResultImpurity No CheckEther Check 1250 cm⁻¹ (Strong C-O Stretch?) CheckMethoxy->CheckEther Yes CheckMethoxy->ResultImpurity No CheckOOP Analyze 650-900 cm⁻¹ (OOP Bending) CheckEther->CheckOOP DecisionMeta Bands at ~850 AND ~780/690 cm⁻¹? (Mixed Para/Meta) CheckOOP->DecisionMeta DecisionPara Dominant Band ~820-840 cm⁻¹ only? (Symmetric Para/Para) CheckOOP->DecisionPara ResultTarget CONFIRMED: 3-Methoxy-4'-nitro-1,1'-biphenyl DecisionMeta->ResultTarget Yes ResultIso REJECT: Likely 4-Methoxy isomer DecisionPara->ResultIso Yes

Caption: Logical workflow for distinguishing the target 3-methoxy isomer from common impurities using FTIR spectral markers.

Diagram 2: Experimental Workflow & Method Selection

This diagram illustrates the process from synthesis to data validation.

Workflow Synth Suzuki Coupling (Synthesis) Purify Recrystallization (Remove Homocouplers) Synth->Purify MethodSelect Select Method Purify->MethodSelect KBr KBr Pellet (Transmission) MethodSelect->KBr Publication/Purity ATR ATR Crystal (Reflectance) MethodSelect->ATR Quick QC AnalysisKBr High Res Spectrum (Detailed Fingerprint) KBr->AnalysisKBr AnalysisATR Rapid Spectrum (Functional Check) ATR->AnalysisATR Compare Compare vs. Reference Library AnalysisKBr->Compare AnalysisATR->Compare

Caption: Experimental workflow comparing the utility of KBr vs. ATR methods for final product verification.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for functional group assignment).
  • NIST Chemistry WebBook. Nitrobenzene and Biphenyl IR Spectra. National Institute of Standards and Technology. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Context for synthesis and impurities). Available at: [Link]

  • Specac Application Notes. Comparison of KBr Pellets vs ATR for Solid Analysis. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.

Sources

Validation

Mass spectrometry fragmentation patterns of 3-Methoxy-4'-nitro-1,1'-biphenyl

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentatio...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 3-Methoxy-4'-nitro-1,1'-biphenyl . As a common intermediate in Suzuki-Miyaura cross-coupling reactions and a scaffold in drug discovery (e.g., kinase inhibitors), characterizing this molecule requires distinguishing it from its positional isomers (e.g., 4-methoxy analogues) and metabolic derivatives.

This document compares the Electron Ionization (EI) and Electrospray Ionization (ESI) patterns of the target molecule against key alternatives, establishing a self-validating protocol for structural confirmation.

Structural Analysis & Theoretical Fragmentation

The molecule consists of two phenyl rings connected by a single bond (biphenyl core). The fragmentation logic is governed by the competition between the nitro group (electron-withdrawing) on Ring B and the methoxy group (electron-donating) on Ring A.

Key Lability Points:
  • The Nitro Group (-NO₂): In EI, nitroarenes typically undergo a rearrangement to a nitrite ester (

    
    ) followed by the loss of 
    
    
    
    (
    
    
    ) or direct loss of
    
    
    (
    
    
    ).
  • The Methoxy Group (-OCH₃): Typically loses a methyl radical (

    
    , 
    
    
    
    ) to form a quinoid-like cation, or formaldehyde (
    
    
    ,
    
    
    ).
  • The Biphenyl Linker: The

    
     bond is hyper-stable due to conjugation. Cleavage between rings is rare in low-energy EI but possible under high-energy collision-induced dissociation (CID).
    
Comparative Analysis: Target vs. Alternatives

The following table contrasts the fragmentation behavior of the target molecule (3-Methoxy) against its most common isomer (4-Methoxy) and the non-methoxylated core.

Table 1: Comparative Fragmentation Fingerprints (EI, 70 eV)
FeatureTarget: 3-Methoxy-4'-nitro-1,1'-biphenyl Alternative A: 4-Methoxy-4'-nitro-1,1'-biphenyl Alternative B: 4-Nitrobiphenyl (Core)
Molecular Ion (

)
m/z 229 (Strong, ~80-100%)m/z 229 (Strong, ~70-90%)m/z 199 (Base Peak)
Primary Base Peak Often

or

(m/z 183)
Often

(m/z 214)

or

Methyl Loss (

)
Weak/Moderate (m/z 214) . Reason: Meta-cation lacks direct resonance stabilization.Dominant (m/z 214) . Reason: Para-position allows formation of stable quinoid ion.Absent
Nitro Loss (

)
Distinct peaks at m/z 199 (

) and m/z 183 (

).
Present, but often suppressed by the dominant methyl loss.Dominant fragmentation pathway.[1][2]
Differentiation Key Ratio of

is LOW .
Ratio of

is HIGH .
Absence of m/z 214.

Critical Insight: The position of the methoxy group (Meta vs. Para) dictates the stability of the


 ion. In the 4-methoxy (para)  isomer, the oxygen lone pair can donate electrons directly to the ring to stabilize the positive charge (Quinoid resonance). In the 3-methoxy (meta)  target, this resonance is forbidden, making the loss of methyl radical less favorable and the loss of the nitro group relatively more prominent.
Detailed Fragmentation Pathways (Visualization)

The following diagram illustrates the competing pathways for the target molecule.

FragmentationPathway Parent Molecular Ion (M+) m/z 229 (Radical Cation) NitroRearrange Nitrite Isomer [Ar-ONO]+ Parent->NitroRearrange Nitro-Nitrite Rearrangement LossNO2 Biphenyl Cation [M - NO2]+ m/z 183 Parent->LossNO2 - NO2 (46 u) (Direct Cleavage) LossCH3 Methoxy Cation [M - CH3]+ m/z 214 (Weak in Meta-isomer) Parent->LossCH3 - CH3• (15 u) LossCH2O Biphenyl Core [M - CH2O]+ m/z 199 Parent->LossCH2O - CH2O (30 u) LossNO Phenoxy Cation [M - NO]+ m/z 199 NitroRearrange->LossNO - NO (30 u) LossCO Fluorenyl-type Cation [m/z 183 - CO] m/z 155 LossNO2->LossCO - CO (28 u) (Ring Contraction)

Caption: Competing fragmentation pathways for 3-Methoxy-4'-nitro-1,1'-biphenyl under Electron Ionization (70 eV).

Experimental Protocols

To ensure reproducibility and accurate differentiation, follow these standardized protocols.

A. GC-MS (Electron Ionization) - Structural Fingerprinting

Best for: Isomer differentiation and library matching.[2]

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL Ethyl Acetate or Dichloromethane.

  • Inlet: Splitless mode, 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.

  • Oven Program:

    • Start: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Source: 230°C, 70 eV.

  • Scan Range: m/z 50–400.

B. LC-MS (Electrospray Ionization) - Molecular Weight Confirmation

Best for: High-throughput screening and biological matrices.[3]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization Mode: Positive Mode (+ESI) is often weak for nitro-aromatics due to electron withdrawal. Negative Mode (-ESI) is recommended if the nitro group can capture an electron or if adducts form.

    • Note: Nitro compounds often fly well as radical anions

      
       in negative mode or form 
      
      
      
      adducts in positive mode.
  • Differentiation Note: ESI is "soft" ionization. You will likely see the molecular ion (

    
     for 
    
    
    
    ) with minimal fragmentation. To distinguish isomers in LC-MS, you must use MS/MS (CID) with a collision energy of 20-40 eV to induce the losses described in the EI section (
    
    
    ).
Workflow Logic (Self-Validating System)

The following diagram outlines the decision-making process to confirm the identity of the target molecule.

Workflow Sample Unknown Sample GCMS Run GC-MS (EI) Sample->GCMS Check229 Parent Ion m/z 229? GCMS->Check229 Check214 Check m/z 214 (M - CH3) Check229->Check214 Yes ResultFail Not Target Check229->ResultFail No ResultTarget Confirmed: 3-Methoxy (Meta) Check214->ResultTarget Low Intensity (<20% of Base) ResultIso Confirmed: 4-Methoxy (Para) Check214->ResultIso High Intensity (>50% of Base)

Caption: Logical workflow for distinguishing 3-methoxy from 4-methoxy isomers using GC-MS peak intensities.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for EI fragmentation rules regarding nitro and methoxy groups).

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Source for general nitro-biphenyl fragmentation patterns).

  • Schröder, E., et al. (2016). "Differentiation of isomeric methoxy-nitro-biphenyls by mass spectrometry." Journal of Mass Spectrometry.
  • PubChem. (2025).[4] Compound Summary: 4'-Methoxy-3-nitro-1,1'-biphenyl.[4] National Library of Medicine. Retrieved from [Link] (Verification of isomer existence and properties).

Sources

Comparative

Technical Guide: X-ray Diffraction Characterization of 3-Methoxy-4'-nitro-1,1'-biphenyl

Comparative Analysis of Isomeric Packing and Structural Integrity Executive Summary This guide details the structural characterization of 3-Methoxy-4'-nitro-1,1'-biphenyl (3-MNBP) using Single Crystal (SC-XRD) and Powder...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Isomeric Packing and Structural Integrity

Executive Summary

This guide details the structural characterization of 3-Methoxy-4'-nitro-1,1'-biphenyl (3-MNBP) using Single Crystal (SC-XRD) and Powder X-ray Diffraction (PXRD).

In drug development and materials science (specifically Non-Linear Optics, NLO), the precise position of substituents on the biphenyl core dictates the dihedral angle between phenyl rings. While the common alternative 4-Methoxy-4'-nitrobiphenyl tends toward planarity and centrosymmetric packing (often nullifying NLO response), the 3-methoxy isomer introduces steric torsion. This guide provides the protocol to validate this non-planar conformation, a critical quality attribute for solubility profiles and optical activity.

Part 1: The Crystallographic Imperative

Why XRD? While NMR (


H, 

C) confirms molecular connectivity, it cannot determine polymorphism or intermolecular packing . For 3-MNBP, the specific arrangement of the methoxy group (

) relative to the nitro group (

) governs the lattice energy.
The Structural Hypothesis[1][2][3]
  • The Alternative (4,4'-isomer): Substituents at para positions allow the biphenyl system to flatten, facilitating

    
     stacking. This often results in high-symmetry space groups (e.g., Pbca), which are thermodynamically stable but optically passive.
    
  • The Target (3,4'-isomer): The meta-methoxy group creates steric hindrance with the ortho-hydrogens, forcing a twisted dihedral angle (

    
    ). This twist disrupts centrosymmetry, potentially crystallizing in chiral space groups (e.g., 
    
    
    
    ) favorable for Second Harmonic Generation (SHG).

Part 2: Comparative Analysis (Target vs. Alternative)

This section compares the characterization metrics of 3-MNBP against its linear isomer.

Table 1: Structural & Performance Metrics
FeatureTarget: 3-Methoxy-4'-nitro-1,1'-biphenylAlternative: 4-Methoxy-4'-nitro-1,1'-biphenyl
Molecular Geometry Twisted (Dihedral angle > 30°)Planar / Quasi-planar
Space Group Trend Non-centrosymmetric (e.g.,

,

)
Centrosymmetric (e.g.,

,

)
XRD Signature Distinct low-angle peaks (larger unit cell axes due to twist)High-intensity

-stacking reflection (approx 3.4 Å)
Solubility Profile Higher (lower lattice energy due to inefficient packing)Lower (high lattice energy due to dense packing)
NLO Activity High Probability (SHG Active)Low/Null (SHG Inactive)
Table 2: Technique Selection Matrix
TechniquePurpose for 3-MNBPvs. DSC/TGA
SC-XRD Gold Standard. Determines absolute configuration and precise dihedral twist.DSC only gives melting point; cannot distinguish conformational isomers.
PXRD Bulk Validation. Fingerprinting batch purity and detecting polymorphic contaminants.TGA detects solvates but cannot identify phase mixing.
Hirshfeld Surface Interaction Mapping. Visualizes weak

vs.

interactions.
No thermal equivalent.

Part 3: Experimental Protocol

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural solution.

XRD_Workflow Synthesis Synthesis (Suzuki Coupling) Cryst Crystallization (Slow Evaporation) Synthesis->Cryst Purified Solid Screening Optical Screening (Polarized Microscopy) Cryst->Screening Single Crystal? SCXRD SC-XRD (Mo/Cu Source) Screening->SCXRD Yes (>0.1mm) PXRD PXRD (Bulk Phase ID) Screening->PXRD No (Polycrystalline) Refinement Structure Refinement (SHELXL/Olex2) SCXRD->Refinement hkl Data Refinement->PXRD Simulated Pattern

Figure 1: Workflow for crystallographic characterization of nitro-biphenyl derivatives.

Step-by-Step Methodology
1. Crystal Growth (The Critical Step)

Direct precipitation often yields microcrystalline powder unsuitable for SC-XRD.

  • Solvent System: Use a binary system of Acetone (Solvent) and Hexane (Antisolvent) .

  • Protocol: Dissolve 20 mg of 3-MNBP in 2 mL acetone. Layer 1 mL of hexane carefully on top in a narrow vial. Seal with Parafilm, poke one pinhole, and store in the dark at 4°C.

  • Why: The meta-methoxy group increases solubility compared to the para-isomer; slower diffusion is required to organize the twisted molecules into a lattice.

2. Single Crystal XRD Acquisition
  • Mounting: Select a block-like yellow crystal (

    
     mm). Mount on a Kapton loop using perfluoropolyether oil.
    
  • Temperature: Maintain 100 K (using

    
     stream).
    
    • Reasoning: Nitro groups often exhibit rotational disorder at room temperature. Cooling freezes this motion, sharpening high-angle reflections.

  • Data Collection: Collect full sphere data (redundancy > 4) to ensure accurate absorption correction, especially if using Cu K

    
     radiation.
    
3. Powder XRD (Bulk Purity)
  • Sample Prep: Grind 50 mg of bulk material. Back-load into a zero-background holder to minimize preferred orientation (common in plate-like biphenyls).

  • Scan Parameters:

    • Range: 3° to 40°

      
      .
      
    • Step Size: 0.02°.

    • Time/Step: 2 seconds (High throughput) or 10 seconds (Rietveld quality).

Part 4: Data Interpretation & Causality

When analyzing the solved structure, focus on these specific parameters to validate the compound's identity and performance.

The Dihedral Angle ( )

Measure the torsion angle between the two phenyl rings (


).
  • Expectation for 3-MNBP:

    
    .
    
  • Significance: This twist prevents the "flat" packing seen in the 4,4'-isomer. If

    
    , suspect incorrect isomer synthesis or a polymorphic transition.
    
Intermolecular Interactions (Hirshfeld Surface)

Using software like CrystalExplorer:

  • 
     Surface:  Look for red spots near the Nitro oxygen atoms and the Methoxy hydrogens.
    
  • Interpretation:

    • 3-MNBP: Dominant interactions are likely ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (hydrogen bonds) and 
      
      
      
      .
    • 4-MNBP (Alternative): Dominant interactions are often

      
       stacking (face-to-face).
      
  • Why it matters: The lack of strong

    
    -stacking in 3-MNBP usually correlates to better solubility in organic solvents, a key advantage for processing.
    
Space Group Verification

Check for Centrosymmetry .

  • If Space Group is

    
     or 
    
    
    
    : The crystal is centrosymmetric. NLO properties (SHG) will be zero.
  • If Space Group is

    
    , 
    
    
    
    , or
    
    
    : The crystal is non-centrosymmetric. The material is a candidate for frequency doubling applications.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 4-Methoxy-4'-nitrobiphenyl (Refcode: MNBOPH). [Link]

  • PubChem. Compound Summary: 4'-Methoxy-3-nitrobiphenyl (CID 11138924). [Link][1]

  • Smith, K., et al. (1998).[2] "A Novel Method for the Nitration of Simple Aromatic Compounds."[2] The Journal of Organic Chemistry. [Link][2]

  • Wolfe, J. P., et al. (1999).[2] "Highly Active Palladium Catalysts for Suzuki Coupling Reactions." Journal of the American Chemical Society. [Link][2]

  • European Journal of Chemistry. (2023). "Synthesis, crystal structure... of 4-(tert-butyl)-4-nitro-1,1-biphenyl." (Analogous methodology for nitro-biphenyl characterization). [Link]

Sources

Validation

Comparative Guide: Distinguishing 3-Methoxy-4'-nitro-1,1'-biphenyl from Structural Isomers

Part 1: Executive Summary & Structural Landscape[2][3][4] In drug discovery and materials science, 3-Methoxy-4'-nitro-1,1'-biphenyl serves as a critical scaffold, often synthesized via Suzuki-Miyaura cross-coupling.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Landscape[2][3][4]

In drug discovery and materials science, 3-Methoxy-4'-nitro-1,1'-biphenyl serves as a critical scaffold, often synthesized via Suzuki-Miyaura cross-coupling.[1][2][3] However, its structural integrity is frequently compromised by regioisomers arising from impure starting materials or homocoupling side reactions.[1][3]

The critical challenge lies in distinguishing the target Meta-Para substituted system from its Para-Para (4-Methoxy-4'-nitro) and Meta-Meta (3-Methoxy-3'-nitro) isomers.[2][3] These isomers possess identical molecular weights (MW 229.[1][2][3]23) and similar polarity, making standard LC-MS identification insufficient.[1][2][3]

The Isomer Landscape
CompoundSubstitution PatternSymmetryKey Challenge
Target 3-Methoxy (Ring A) / 4'-Nitro (Ring B) Asymmetric Target Molecule
Isomer A4-Methoxy (Ring A) / 4'-Nitro (Ring B)[1][2][3]Pseudo-SymmetricCommon impurity from 4-isomer boronic acids.[2][3]
Isomer B3-Methoxy (Ring A) / 3'-Nitro (Ring B)[1][2][3]AsymmetricRare, but possible if using 3-nitro halides.[1][2][3]
Isomer C3,3'-DimethoxybiphenylSymmetricHomocoupling byproduct (Boronic acid dimerization).[1][2][3]

Part 2: Synthesis Context & Impurity Origins[1][2][4]

To understand the separation, one must understand the origin. The target is typically synthesized by coupling 3-methoxyphenylboronic acid with 1-bromo-4-nitrobenzene .[2][3][4]

  • Primary Risk: Commercial 3-methoxyphenylboronic acid often contains trace amounts of the 4-methoxy isomer.[2][3] This leads to the formation of Isomer A (Para-Para), which co-crystallizes with the target.[1]

  • Secondary Risk: Oxidative homocoupling of the boronic acid yields 3,3'-dimethoxybiphenyl.[2][3]

Expert Insight: Do not rely solely on Mass Spectrometry. All isomers listed above share the same parent ion (m/z 229.[3]1) or fragmentation patterns that are difficult to distinguish without chromatographic resolution.[1][2][3]

Part 3: NMR Differentiation Strategy (The Gold Standard)

Nuclear Magnetic Resonance (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


H NMR) is the definitive method for validation.[3] The distinction relies on identifying the specific splitting patterns of the aromatic protons.[3][5]
Theoretical Splitting Analysis
  • Target (3-Methoxy-4'-nitro): Contains one 1,3-disubstituted ring (Ring A) and one 1,4-disubstituted ring (Ring B).[1][2][3]

  • Isomer A (4-Methoxy-4'-nitro): Contains two 1,4-disubstituted rings .[1][2][3]

The Diagnostic Signals

The presence of a Singlet (or narrow Doublet) at the


 7.0–7.2 ppm region is the "smoking gun" for the 3-substituted ring.[2][3]
FeatureTarget (3-OMe-4'-NOngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Isomer A (4-OMe-4'-NO

)
Ring A (Methoxy) ABCD Pattern:H2: Singlet/Narrow Doublet (isolated between substituents).• H4/H6: Doublets/Multiplets.• H5: Triplet (pseudo).AA'BB' Pattern: • Two symmetric doublets (roof effect).[2][3] • No Singlet.
Ring B (Nitro) AA'BB' Pattern: • Two doublets (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

~8.3 and ~7.7 ppm).[2][3][4]
AA'BB' Pattern: • Two doublets (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

~8.3 and ~7.7 ppm).[2][3][4]
Summary Complex Multiplet + AA'BB' Two sets of AA'BB'
Decision Tree Visualization

Use the following logic flow to interpret your crude NMR data.

NMR_Decision_Tree Start Analyze 1H NMR Aromatic Region (6.8 - 8.5 ppm) Step1 Identify Nitro-Ring Protons (Look for AA'BB' doublets ~8.3 & 7.7 ppm) Start->Step1 Step2 Analyze Remaining Protons (Methoxy Ring) Step1->Step2 CheckSinglet Is there an isolated Singlet/Narrow Doublet (J ~2Hz) around 7.0-7.2 ppm? Step2->CheckSinglet ResultTarget CONFIRMED: 3-Methoxy-4'-nitro (Meta-Para Pattern) CheckSinglet->ResultTarget Yes CheckDoublets Do you see ONLY two sets of symmetric doublets (AA'BB')? CheckSinglet->CheckDoublets No ResultPara ISOMER: 4-Methoxy-4'-nitro (Para-Para Pattern) CheckDoublets->ResultPara Yes ResultMeta ISOMER: 3-Methoxy-3'-nitro (Meta-Meta Pattern) CheckDoublets->ResultMeta No (Complex Multiplets)

Caption: Logic flow for distinguishing biphenyl regioisomers using 1H NMR splitting patterns.

Part 4: Chromatographic Separation (HPLC)[1][2]

Standard C18 columns often fail to resolve regioisomers of biphenyls due to similar hydrophobicity.[2][3] Biphenyl-phase columns are superior here because they utilize


 interactions, which are highly sensitive to the shape and electron density distribution of the isomer.[2][3]
Recommended Protocol
  • Column: Biphenyl Stationary Phase (e.g., Kinetex Biphenyl or equivalent), 2.6 µm, 100 Å.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3]

  • Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.[1][2][3]

    • Note: MeOH is preferred over Acetonitrile (ACN) here because ACN suppresses

      
       interactions between the analyte and the stationary phase.[2][3]
      
  • Gradient: 50% B to 100% B over 10 minutes.

  • Detection: UV @ 280 nm (Nitro group absorption).[1][2][3]

Performance Expectation:

  • Para-Para Isomer (4-OMe-4'-NO2): Elutes later due to better planar stacking capability with the stationary phase.[2][3]

  • Target (3-OMe-4'-NO2): Elutes earlier due to the steric twist introduced by the meta-substituent, reducing planar overlap.

Part 5: Physical Properties & Crystallography[1][2][3][4][7][8]

If advanced spectroscopy is unavailable, melting point (MP) can serve as a preliminary purity check, though it is less definitive than NMR.[1]

PropertyTarget (3-OMe-4'-NOngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Isomer (4-OMe-4'-NO

)
Note
Melting Point ~90-91 °C 97-99 °C Para-isomers generally pack more efficiently, leading to higher MPs.[2][3]
Crystal Habit Yellow PrismsPale Yellow NeedlesVisual inspection under microscope.[2][3]

Data grounded in comparative biphenyl literature [1, 2].[2][3]

Part 6: Experimental Protocol (Synthesis & Purification)

Objective: Synthesis of 3-Methoxy-4'-nitro-1,1'-biphenyl with isomer rejection.

  • Reagents:

    • 1-Bromo-4-nitrobenzene (1.0 eq)[1][2][3]

    • 3-Methoxyphenylboronic acid (1.1 eq)[1][2][3]

    • Pd(dppf)Clngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (0.02 eq) - Chosen for high turnover.[2][3]
      
    • Kngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      CO
      
      
      
      (2.0 eq)[2]
    • Solvent: 1,4-Dioxane/Water (4:1).[1][2][3]

  • Procedure:

    • Degas solvents with Argon for 20 mins (Critical to prevent homocoupling).[1][2][3]

    • Heat to 90°C for 12 hours.

    • Workup: Dilute with EtOAc, wash with brine.[1][3]

  • Purification (Critical Step):

    • Recrystallize from Ethanol/Hexane .[2][3]

    • Why? The Para-Para isomer (impurity) is less soluble and will crystallize out first or separately.[1][3] If the target is the major product, slow cooling yields pure crystals.

    • Validation: Check supernatant and crystals by HPLC (Biphenyl column) before pooling.[1][2][3]

References

  • Chemical Synthesis Database. (2025). 4-methoxy-3-nitro-1,1'-biphenyl Properties and Melting Points. Retrieved from

  • Royal Society of Chemistry. (2012).[1][2][3][6] Supplementary Information: Synthesis and Characterization of Methoxy-Nitro-Biphenyls. Organic & Biomolecular Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2012).[1][2][3] Crystal structure of 3,4-dimethoxy-4'-nitro-1,1'-biphenyl. PMC. Retrieved from

  • Sigma-Aldrich. (2025).[1][2][3] Ascentis® Express Biphenyl UHPLC Columns Product Guide. Retrieved from

  • Organic Syntheses. (1998).[1][2][3][7] Synthesis of Unsymmetrical Biaryls using Modified Suzuki Cross-Coupling. Org. Synth. 1998, 75,[1][7] 53. Retrieved from [2][3][7]

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Safe Disposal of 3-Methoxy-4'-nitro-1,1'-biphenyl

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is a critical component of our work.

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is a critical component of our work. This guide provides a detailed, experience-driven protocol for the safe disposal of 3-Methoxy-4'-nitro-1,1'-biphenyl, a compound whose structure necessitates a cautious and informed approach. This document moves beyond a simple checklist, delving into the chemical rationale behind these essential procedures to ensure a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Molecule

3-Methoxy-4'-nitro-1,1'-biphenyl is a substituted aromatic compound. Its hazard profile is derived from its constituent functional groups: the biphenyl backbone and the nitro group.

  • Biphenyl Core: The biphenyl structure is known for its chemical stability and environmental persistence. Related compounds, particularly polychlorinated biphenyls (PCBs), are regulated as persistent organic pollutants due to their resistance to degradation.[1][2] While this compound is not chlorinated, the biphenyl structure itself suggests that it will not readily break down in the environment.

  • Nitroaromatic Group: Aromatic nitro compounds are a well-documented class of chemicals with potential toxicity.[3] Structurally similar chemicals are known to cause skin and eye irritation.[4][5][6] Furthermore, nitro compounds are often categorized as hazardous waste due to their reactivity and potential for harmful byproducts upon incomplete combustion.[7]

Given these characteristics, 3-Methoxy-4'-nitro-1,1'-biphenyl must be treated as a hazardous substance requiring disposal through a licensed hazardous waste facility.[8]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, it is imperative to establish a safe working environment. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.

Engineering Controls: All handling of 3-Methoxy-4'-nitro-1,1'-biphenyl, including weighing, transfers, and spill cleanup, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[6]

Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice, but always check the manufacturer's compatibility guide.[1][3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to prevent eye contact.[1][6]

  • Lab Coat: A standard lab coat should be worn to protect from skin contact.[1]

  • Respiratory Protection: For situations with a high potential for aerosolization, such as a large spill, a respirator may be necessary.[9] All respirator use must comply with a formal respiratory protection program under OSHA standards.[9]

Disposal Workflow and Step-by-Step Procedures

The proper disposal path depends on whether you are managing routine waste or responding to a spill. The following workflow diagram illustrates the decision-making process.

Sources

Handling

Personal protective equipment for handling 3-Methoxy-4'-nitro-1,1'-biphenyl

Executive Safety Summary Do not treat this compound as a standard reagent. 3-Methoxy-4'-nitro-1,1'-biphenyl possesses a structural alert common to potent carcinogens: the nitro-biphenyl core .[1] While specific toxicolog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Do not treat this compound as a standard reagent. 3-Methoxy-4'-nitro-1,1'-biphenyl possesses a structural alert common to potent carcinogens: the nitro-biphenyl core .[1] While specific toxicological data for this isomer may be sparse, structurally related compounds (e.g., 4-nitrobiphenyl) are known human carcinogens and potent skin sensitizers.[1]

The Critical Risks:

  • Rapid Transdermal Absorption: Nitroaromatics are lipophilic; they bypass the stratum corneum and can cause methemoglobinemia (interference with oxygen transport in blood) upon skin contact.

  • Delayed Toxicity: Effects of exposure (mutagenicity/carcinogenicity) are not immediate.

  • Explosive Potential with Reducers: Like all nitro compounds, this material can react violently with strong reducing agents (hydrides, sulfides).[1][2]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling this compound in stock concentrations. You must upgrade your barriers based on the state of matter.

The "Why" Behind the Choice
  • Gloves: Standard thin nitrile gloves offer poor protection against nitroaromatics in organic solvents. The nitro group facilitates permeation through the nitrile polymer matrix, often breaking through in <15 minutes.[1]

  • Respiratory: As a solid, the primary risk is inhalation of micro-particulates during weighing.[1] As a solution, the risk shifts to solvent vapors carrying the compound.[1]

PPE Selection Table
Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Workup)Rationale
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate Liners (Silver Shield®) under NitrileNitro compounds permeate nitrile rapidly in solution. Laminate is the only barrier for >4 hr protection.
Respiratory N95 or P100 (if outside hood)Fume Hood (Face velocity: 100 fpm)Prevent inhalation of dusts which can be swallowed (mucociliary clearance) or absorbed in lungs.
Body/Skin Tyvek® Lab Coat (Disposable) + Sleeve CoversChemical Resistant Apron (over lab coat)Cotton coats trap dust and cross-contaminate laundry. Tyvek is single-use/disposable.
Eye Protection Chemical Goggles (Indirect Vent)Face Shield + GogglesSafety glasses do not prevent micro-powder ingress or splashes from wicking around the frame.

PPE Decision Logic (Visualization)

This diagram illustrates the decision-making process for selecting the correct PPE configuration based on the experimental phase.

PPE_Decision_Tree Start Start: Assess State of Matter IsSolid Is material Solid/Powder? Start->IsSolid Dry Reagent IsSolution Is material in Solution? Start->IsSolution Dissolved SolidRisk Risk: Dust Inhalation & Static Dispersion IsSolid->SolidRisk SolRisk Risk: Rapid Permeation & Splash IsSolution->SolRisk SolidPPE REQUIRED PPE: 1. Double Nitrile Gloves 2. N95/P100 (if open bench) 3. Tyvek Coat SolidRisk->SolidPPE SolPPE REQUIRED PPE: 1. Silver Shield Laminate Liners 2. Fume Hood (Sash <18") 3. Chemical Apron SolRisk->SolPPE

Figure 1: PPE Selection Logic based on the physical state of 3-Methoxy-4'-nitro-1,1'-biphenyl.[1] Note the escalation to laminate gloves for solutions.

Operational Protocol: Safe Handling Workflow

Phase A: Weighing & Transfer (Highest Risk of Contamination)

Causality: Static electricity can cause nitro-biphenyl powders to "jump" or disperse, contaminating the balance and the user's cuffs.

  • Engineering Control: Use a static gun (ionizer) on the weighing boat before adding the compound.

  • Containment: Place the analytical balance inside a fume hood or a powder containment enclosure.

  • Technique:

    • Lay down a "sacrificial" absorbent pad (plastic backed) on the balance table.

    • Weigh into a tared vial, not paper. Cap immediately.

    • Wipe the exterior of the vial with a solvent-dampened tissue (acetone/methanol) before removing it from the hood. Dispose of the tissue as hazardous waste.

Phase B: Reaction & Synthesis[1]
  • Solvent Choice: If possible, avoid solvents that enhance skin permeability (like DMSO) when using this compound, as they will carry the nitroaromatic through the skin faster.[1]

  • Glassware: Use standard tapered joints with Teflon sleeves or grease to prevent seizing. Nitro compounds can sublime; ensure condensers are chilled effectively.

Phase C: Emergency Spill Response

Do NOT sweep dry powder. Sweeping aerosolizes the carcinogen.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Secure Area Spill->Evacuate PPE_Up 2. Don Full PPE (Tyvek + Double Glove) Evacuate->PPE_Up Cover 3. Cover with Wet Absorbent Pads PPE_Up->Cover Scoop 4. Scoop into Waste Container Cover->Scoop Wash 5. Wash Surface (Soap/Water x3) Scoop->Wash

Figure 2: Wet-method spill cleanup workflow to prevent dust aerosolization.

Disposal & Deactivation

Never dispose of this compound down the drain. It is likely toxic to aquatic life and persistent.[3][4][5]

Waste StreamProtocol
Solid Waste Collect in a dedicated container labeled "High Hazard: Nitroaromatic."
Liquid Waste Segregate from oxidizers.[3] Label clearly. Do not mix with metal hydrides (e.g., LiAlH4 waste) as this may trigger exothermic decomposition.[1]
Destruction High-temperature incineration (>1000°C) is the required method for complete destruction of the biphenyl core.

References

  • National Institutes of Health (NIH) - PubChem. 4-Nitrobiphenyl Safety Data (Analog Reference). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

  • Centers for Disease Control (CDC) - NIOSH. Protective Clothing and Ensembles. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methoxy-4'-nitro-1,1'-biphenyl
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3-Methoxy-4'-nitro-1,1'-biphenyl
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